AXT-914
Beschreibung
Eigenschaften
CAS-Nummer |
717104-43-3 |
|---|---|
Molekularformel |
C27H23BrN2O2 |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
InChI |
InChI=1S/C27H23BrN2O2/c1-4-15-32-23-13-14-25-24(16-23)26(21-9-7-20(8-10-21)18(2)3)29-27(31)30(25)17-19-5-11-22(28)12-6-19/h1,5-14,16,18H,15,17H2,2-3H3 |
InChI-Schlüssel |
KIZITKARUSPCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AXT-914: A Technical Guide to its Mechanism of Action on the Calcium-Sensing Receptor (CaSR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AXT-914 is a small molecule, orally bioavailable negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), also known as a calcilytic. Its primary mechanism of action involves antagonizing the CaSR in the parathyroid gland, leading to a rapid and transient increase in parathyroid hormone (PTH) secretion. This targeted action on the CaSR has been investigated for its potential therapeutic effects, particularly in conditions related to calcium homeostasis. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's interaction with the CaSR, including its effects on downstream signaling and physiological responses. While specific in-vitro potency and binding affinity data for this compound on the wild-type CaSR are not publicly available, this guide synthesizes the existing knowledge from in-vitro studies on mutant receptors, in-vivo animal models, and human clinical trials to offer a detailed understanding of its mechanism of action.
Introduction to this compound and the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. Primarily expressed in the parathyroid glands and kidney, the CaSR detects fluctuations in extracellular calcium levels and modulates PTH secretion and renal calcium excretion accordingly.
This compound, a quinazolinone derivative, acts as a calcilytic by binding to an allosteric site on the transmembrane domain of the CaSR. This binding event reduces the receptor's sensitivity to extracellular calcium, thereby preventing the calcium-induced inhibition of PTH secretion. The resultant transient elevation in PTH levels can, in turn, influence serum calcium concentrations.
Mechanism of Action at the Molecular Level
This compound functions as a negative allosteric modulator of the CaSR. Unlike competitive antagonists that bind to the orthosteric site (the calcium-binding site), this compound binds to a distinct site within the transmembrane domain of the receptor. This allosteric modulation does not completely block the receptor's function but rather decreases its affinity for its endogenous ligand, extracellular calcium. The consequence of this reduced sensitivity is a rightward shift in the concentration-response curve of calcium, meaning that a higher concentration of extracellular calcium is required to activate the receptor and inhibit PTH secretion.
Signaling Pathway
The binding of this compound to the CaSR inhibits the downstream signaling cascade that is normally initiated by calcium binding. In parathyroid cells, CaSR activation by calcium typically leads to the activation of G-proteins Gq/11 and Gi/o. This results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By antagonizing the CaSR, this compound prevents these downstream events, thereby disinhibiting PTH secretion.
Figure 1. this compound Mechanism of Action on CaSR Signaling.
Quantitative Data
While specific IC50 and binding affinity (Kd) values for this compound on wild-type CaSR are not publicly available, the following tables summarize the key quantitative findings from published in-vitro and in-vivo studies.
In-Vitro Data
| Parameter | Cell Line | Receptor | Concentration | Effect |
| Functional Normalization | HEK293 | Mutant CaSR (Gain-of-Function) | 10 nM | Normalized the function of the mutant receptor[1] |
In-Vivo Data (Mouse Model of ADH1)
| Parameter | Treatment Group | Value | Time Point |
| Plasma PTH | This compound (10 mg/kg) | 104 ± 29 pmol/L | 30 min post-dose |
| Plasma PTH | Vehicle | 23 ± 4 pmol/L | 30 min post-dose |
| Plasma Calcium | This compound (10 mg/kg) | 2.03 ± 0.02 mmol/L | 120 min post-dose |
| Plasma Calcium | Vehicle | 1.84 ± 0.02 mmol/L | 120 min post-dose |
Human Clinical Data (Postmenopausal Women)
| Parameter | Treatment Group | Change from Baseline | Duration |
| Serum Calcium | This compound (45 mg) | +8.0% | 4 weeks |
| Serum Calcium | This compound (60 mg) | +10.7% | 4 weeks |
| Serum Calcium | Placebo | +1.0% | 4 weeks |
| Serum Calcium | Teriparatide | +1.3% | 4 weeks |
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. However, the following sections describe representative, standard methodologies for the key assays used to evaluate CaSR modulators.
Intracellular Calcium Mobilization Assay in HEK293 Cells
This assay is used to determine the functional activity of a compound on the CaSR by measuring changes in intracellular calcium concentration.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid encoding the human CaSR using a suitable transfection reagent (e.g., Lipofectamine).
2. Cell Plating:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well and incubated for 24-48 hours.
3. Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6) in the salt solution for 30-60 minutes at 37°C.
4. Compound Addition and Measurement:
-
After dye loading, cells are washed again to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound or other test compounds are added to the wells at various concentrations.
-
The plate is immediately placed back in the plate reader, and fluorescence is measured kinetically over time to detect changes in intracellular calcium levels.
-
A CaSR agonist (e.g., CaCl2) can be added to stimulate the receptor and assess the inhibitory effect of this compound.
5. Data Analysis:
-
The change in fluorescence intensity is used to calculate the intracellular calcium concentration.
-
Dose-response curves are generated to determine the IC50 of the antagonist.
Figure 2. Intracellular Calcium Mobilization Assay Workflow.
In-Vitro PTH Secretion Assay
This assay measures the ability of a compound to modulate PTH secretion from parathyroid cells or tissue fragments.
1. Parathyroid Tissue/Cell Preparation:
-
Parathyroid glands are obtained from an appropriate animal model (e.g., bovine or rat) and minced into small fragments or dispersed into single cells using enzymatic digestion (e.g., collagenase and dispase).
2. Incubation:
-
The tissue fragments or dispersed cells are incubated in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing varying concentrations of calcium to establish a baseline of PTH secretion.
-
The tissue/cells are then incubated with different concentrations of this compound in the presence of a fixed concentration of calcium.
3. Sample Collection:
-
At the end of the incubation period, the supernatant is collected.
4. PTH Measurement:
-
The concentration of PTH in the supernatant is measured using a specific immunoassay (e.g., ELISA or radioimmunoassay).
5. Data Analysis:
-
The amount of PTH secreted in the presence of this compound is compared to the control (vehicle-treated) samples to determine the effect of the compound on PTH secretion.
-
Dose-response curves can be generated to determine the EC50 for PTH release.
Conclusion
This compound is a calcilytic that acts as a negative allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action involves inhibiting the CaSR in the parathyroid gland, leading to a transient increase in PTH secretion. While detailed in-vitro potency and binding data are not publicly available, in-vivo studies in animal models and early clinical trials in humans have demonstrated its ability to modulate calcium and PTH levels. The provided experimental protocols offer a framework for the types of assays used to characterize such molecules. Further research and disclosure of preclinical data would be necessary to fully elucidate the quantitative aspects of this compound's interaction with the CaSR.
References
AXT-914: A Technical Guide on a Novel Parathyroid Hormone Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXT-914 is a novel, orally active small molecule that acts as a parathyroid hormone (PTH) secretagogue. It functions as a calcilytic, an antagonist of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells. By inhibiting the CaSR, this compound stimulates the rapid and transient release of endogenous PTH. This mechanism of action has positioned this compound as a potential therapeutic agent for conditions such as hypoparathyroidism. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: Calcium-Sensing Receptor (CaSR) Antagonism
This compound is a quinazolinone derivative that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] In the parathyroid gland, activation of the CaSR by extracellular calcium ions suppresses the secretion of PTH.[2]
This compound competitively binds to the CaSR, preventing its activation by extracellular calcium. This antagonism reverses the inhibitory signal, leading to a rapid and transient increase in the secretion of PTH.[3][4] The pulsatile release of PTH is a key characteristic sought after in the development of anabolic therapies for bone disorders.
Signaling Pathway
The binding of this compound to the CaSR in parathyroid chief cells disrupts the downstream signaling cascade that normally inhibits PTH secretion. In the resting state, low extracellular calcium results in an inactive CaSR, leading to PTH release. When extracellular calcium is high, it binds to and activates the CaSR. This activation stimulates G-proteins, primarily Gq/11 and Gi, which in turn activate phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and this rise in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately inhibits the exocytosis of PTH-containing granules. This compound, by blocking the initial activation of the CaSR, prevents this inhibitory cascade, thereby promoting PTH secretion.
Preclinical Data
Preclinical studies in rodent models have demonstrated the efficacy of this compound in stimulating PTH secretion and its potential therapeutic utility in hypoparathyroidism.
In Vivo Studies in a Mouse Model of Autosomal Dominant Hypocalcaemia Type 1 (ADH1)
A study in a mouse model of ADH1, which involves a gain-of-function mutation in the CaSR, showed that this compound could rectify the effects of this mutation.[1]
Table 1: Effects of a Single Oral Dose of this compound (10 mg/kg) in a Mouse Model of ADH1 [1]
| Parameter | Vehicle-Treated (n=6) | This compound-Treated (n=7) | Time Point Post-Dose | P-value |
| Plasma PTH (pmol/L) | 23 ± 4 | 104 ± 29 | 30 minutes | <0.05 |
| Plasma Albumin-Adjusted Calcium (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | 120 minutes | <0.001 |
In Vivo Studies in Rat Models of Postsurgical Hypoparathyroidism
The efficacy of this compound was investigated in rat models of postsurgical hypoparathyroidism created by either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation.[5]
Table 2: Effects of 2-Week Oral Administration of this compound in a Hemi-parathyroidectomy Rat Model [5]
| Treatment Group | Serum PTH | Serum Calcium | Serum Phosphorus | Urinary Calcium Excretion |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| This compound (5 mg/kg) | Increased | Increased | Decreased | Decreased |
| This compound (10 mg/kg) | Increased | Increased | Decreased | Decreased |
Table 3: Effects of 3-Week Oral Administration of this compound (10 mg/kg) in a Total Parathyroidectomy with Autotransplantation Rat Model [5]
| Treatment Group | Serum PTH | Serum Calcium | Serum Phosphorus |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (10 mg/kg) | Increased | Increased | Decreased |
Notably, the increases in serum PTH and calcium were maintained for one week even after the discontinuation of this compound in the total parathyroidectomy with autotransplantation model.[5]
Clinical Data
Two early-phase clinical studies were conducted to evaluate the pharmacokinetics, pharmacodynamics, and tolerability of this compound in healthy volunteers and postmenopausal women.[3]
Study 1: Single and Multiple Ascending Dose Study in Healthy Volunteers
This study investigated single ascending doses (4 to 120 mg) and limited multiple doses (60 or 120 mg once daily for 12 days) of this compound.[3] this compound was well-tolerated and demonstrated the desired PTH-release profiles.[3]
Study 2: Randomized, Double-Blind, Active- and Placebo-Controlled Study in Healthy Postmenopausal Women
This 4-week study compared this compound (45 and 60 mg), placebo, and an active comparator (20 µg teriparatide) in healthy postmenopausal women.[3]
Table 4: Key Outcomes of the 4-Week Study in Postmenopausal Women [3]
| Treatment Group | Change in Bone Formation Biomarkers | Increase in Total Serum Calcium from Baseline |
| This compound (45 mg) | No expected changes | 8.0% |
| This compound (60 mg) | No expected changes | 10.7% |
| Teriparatide (20 µg) | Expected changes observed | 1.3% |
| Placebo | - | 1.0% |
While this compound induced the desired transient PTH release, it did not translate into the expected changes in bone formation biomarkers seen with teriparatide.[3] The study was terminated early due to the lack of effect on bone biomarkers and a dose-limiting increase in serum calcium.[3]
Experimental Protocols
In Vivo Mouse Study Protocol
-
Animal Model: Adult male and female Nuf mice, a model for autosomal dominant hypocalcaemia type 1.[1]
-
Treatment: A single dose of this compound (10 mg/kg) or vehicle was administered by oral gavage.[1]
-
Sample Collection and Analysis:
In Vivo Rat Study Protocol
-
Animal Models: 10-week-old female Wistar rats were used to create two models of postsurgical hypoparathyroidism:
-
Treatment: this compound (5 and 10 mg/kg) or vehicle was administered orally for 2 to 3 weeks.[5]
-
Sample Collection and Analysis:
Clinical Study Protocols
-
Study 1 (Healthy Volunteers):
-
Study 2 (Postmenopausal Women):
Conclusion
This compound is a potent, orally active calcilytic that effectively stimulates the release of parathyroid hormone by antagonizing the calcium-sensing receptor. Preclinical studies have demonstrated its potential in correcting the pathophysiology of hypoparathyroidism. However, early clinical trials in postmenopausal women, while confirming the desired PTH release profile, did not show a corresponding anabolic effect on bone and were associated with dose-limiting hypercalcemia. These findings suggest that while the mechanism of action is validated, further investigation into the dosing, formulation, and target patient population is necessary to fully realize the therapeutic potential of this compound as a PTH secretagogue. The detailed data and protocols presented in this guide provide a foundation for future research and development in this area.
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]
- 3. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of A Physiologic Hypoparathyroidism Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
AXT-914: A Technical Guide for Researchers and Drug Development Professionals
For: Researchers, scientists, and drug development professionals.
Executive Summary
AXT-914 is an investigational, orally-active small molecule that functions as a calcilytic, a negative allosteric modulator of the calcium-sensing receptor (CaSR). By antagonizing the CaSR in the parathyroid gland, this compound stimulates the rapid and transient release of endogenous parathyroid hormone (PTH). This mechanism of action has been explored for its potential therapeutic benefits in conditions characterized by hypocalcemia and inadequate PTH secretion, such as postsurgical hypoparathyroidism and autosomal dominant hypocalcemia type 1 (ADH1). Preclinical and early-phase clinical studies have demonstrated the pharmacodynamic effects of this compound on PTH and calcium levels, though its development for osteoporosis was halted due to a lack of effect on bone formation biomarkers and dose-limiting hypercalcemia. This guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available data from preclinical and clinical investigations of this compound.
Chemical Structure and Properties
This compound is a quinazolin-2-one derivative. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
| Molecular Formula | C₂₇H₂₃BrN₂O₂ |
| Molecular Weight | 487.4 g/mol |
| SMILES | CC(C)c1ccc(cc1)c2nc(=O)n(c3cc(OCC#C)ccc32)Cc4ccc(Br)cc4 |
| Physical Description | Solid (inferred) |
| Solubility | Not explicitly stated in reviewed literature |
| CAS Number | 717104-43-3 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by acting as a negative allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.
Calcium-Sensing Receptor (CaSR) Signaling
Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR on parathyroid chief cells. This activation, through a G-protein-mediated signaling cascade involving Gαq/11 and phospholipase C (PLC), leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, which in turn inhibits the synthesis and secretion of PTH.
This compound-Mediated CaSR Antagonism
This compound binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding site. This binding induces a conformational change in the receptor that prevents its activation by extracellular calcium. By antagonizing the CaSR, this compound effectively blocks the inhibitory signal, leading to a rapid and transient increase in PTH secretion from the parathyroid glands. The secreted PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium levels.
Figure 1: this compound Signaling Pathway in a Parathyroid Chief Cell.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from published studies on this compound.
Preclinical Data: Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1)[1]
| Parameter | Vehicle-Treated Mice (n=6) | This compound-Treated Mice (10 mg/kg; n=7) | P-value |
| Plasma PTH at 30 min (pmol/L) | 23 ± 4 | 104 ± 29 | <0.05 |
| Plasma Albumin-Adjusted Calcium at 120 min (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | <0.001 |
In vitro, this compound demonstrated a concentration-dependent decrease in the intracellular calcium response to extracellular calcium in HEK293 cells expressing a mutant CaSR. At a concentration of 10 nM, this compound normalized the gain-of-function of the mutant receptor.[1]
Preclinical Data: Rat Models of Postsurgical Hypoparathyroidism[2]
| Model | Treatment Group (Oral this compound) | Outcome |
| Hemi-parathyroidectomy | 5 and 10 mg/kg for 2 weeks | Increased serum PTH and calcium; Decreased serum phosphorus and urinary calcium excretion. |
| Total parathyroidectomy with autotransplantation | 10 mg/kg for 3 weeks | Increased serum PTH and calcium; Decreased serum phosphorus. Effects on PTH and calcium were sustained for 1 week after drug discontinuation. |
Histological examination of autotransplanted parathyroid tissue in rats treated with this compound showed increased tissue area, PTH expression, and markers of angiogenesis compared to vehicle-treated animals.[2]
Clinical Data: Phase 1 Studies in Healthy Volunteers and Postmenopausal Women[4]
Study 1: Single and Multiple Ascending Doses in Healthy Volunteers
-
Single Ascending Doses: 4 mg to 120 mg.
-
Multiple Doses: 60 mg or 120 mg once daily for 12 days.
-
Outcome: this compound was well-tolerated and induced the desired sharp, transient, and robust PTH release profiles.
Study 2: 4-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Healthy Postmenopausal Women
| Treatment Group | Change in Total Serum Calcium from Baseline | Effect on Bone Formation Biomarkers |
| This compound (45 mg) | +8.0% | No expected changes observed. |
| This compound (60 mg) | +10.7% | No expected changes observed. |
| Placebo | +1.0% | N/A |
| Teriparatide (20 µg) | +1.3% | Expected changes observed. |
The clinical trial in postmenopausal women was terminated prematurely due to the lack of effect on bone formation biomarkers and a dose-limiting increase in serum calcium levels.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific this compound studies are not publicly available. However, based on the published methodologies, the following outlines the general approaches used.
In Vitro CaSR Activity Assay (General Methodology)
A common method to assess the activity of CaSR modulators involves measuring changes in intracellular calcium concentrations in cells engineered to express the receptor, such as HEK293 cells.[1]
Figure 2: Generalized Experimental Workflow for an In Vitro CaSR Antagonist Assay.
In Vivo Animal Studies (General Methodology)
Animal models are crucial for evaluating the in vivo efficacy and safety of calcilytics. Studies with this compound have utilized rodent models of hypoparathyroidism.[1][4]
-
Animal Model Generation: Surgical (e.g., parathyroidectomy) or genetic models (e.g., CaSR mutations) are used to induce a state of hypoparathyroidism.
-
Drug Administration: this compound or vehicle is administered, typically via oral gavage, at specified doses and frequencies.
-
Sample Collection: Blood and urine samples are collected at various time points post-administration.
-
Biochemical Analysis: Serum/plasma is analyzed for PTH, calcium, phosphorus, and other relevant biomarkers. Urine is analyzed for calcium and creatinine excretion.
-
Histological Analysis: At the end of the study, relevant tissues (e.g., parathyroid, kidney, bone) may be collected for histological examination.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound and vehicle-treated groups.
Clinical Trial Methodology (General Approach)[4]
Early-phase clinical trials for this compound followed standard designs for assessing safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
-
Study Design: Randomized, double-blind, placebo-controlled designs are employed. Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are typically included.
-
Participant Population: Healthy volunteers or a specific patient population (e.g., postmenopausal women) are recruited based on defined inclusion and exclusion criteria.
-
Drug Administration: Investigational product (this compound) or placebo is administered orally at escalating doses.
-
PK/PD Assessments: Serial blood samples are collected to determine the pharmacokinetic profile of this compound and to measure pharmacodynamic markers such as PTH and serum calcium.
-
Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) are calculated, and the relationship between drug exposure and pharmacodynamic response is evaluated. Safety and tolerability are assessed by summarizing adverse events and other safety data.
Discussion and Future Directions
This compound has demonstrated a clear mechanism of action as a CaSR antagonist, effectively stimulating PTH release in both preclinical models and human subjects. Its potential as a targeted therapy for ADH1 is supported by in vitro and in vivo data showing its ability to counteract the effects of a gain-of-function CaSR mutation.[1] Furthermore, its efficacy in animal models of postsurgical hypoparathyroidism suggests a potential role in this setting.[4]
However, the clinical development of this compound for osteoporosis was unsuccessful. The observed disconnect between robust PTH release and the lack of an anabolic effect on bone, coupled with dose-limiting hypercalcemia, highlights the challenges in translating the acute pharmacodynamic effects of calcilytics into a desired long-term therapeutic outcome for this indication.[3] The sustained elevation of serum calcium suggests that the transient nature of the PTH spike may not have been sufficient to uncouple the anabolic and resorptive effects on bone, or that other off-target effects may have contributed to the observed hypercalcemia.
Future research on this compound or other calcilytics could focus on:
-
Optimizing Dosing Regimens: Exploring alternative dosing strategies that might better mimic the physiological effects of endogenous PTH and avoid sustained hypercalcemia.
-
Patient Selection: Focusing on patient populations with a clear pathophysiology related to CaSR dysregulation, such as ADH1, where this compound could serve as a targeted therapy.
-
Combination Therapies: Investigating the potential of this compound in combination with other agents to enhance therapeutic efficacy or mitigate adverse effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and has not been approved for any indication by regulatory authorities.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Potential of Calcilytics as a Novel Treatment for Post-Surgical Hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of AXT-914: A Technical Review of a Calcilytic Compound
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery, development, and eventual discontinuation of AXT-914, a novel, orally-active calcilytic compound. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes clinical findings, and provides an analysis of the experimental protocols that defined its trajectory.
Executive Summary
This compound, a quinazolin-2-one derivative, was developed as a calcilytic agent, an antagonist of the calcium-sensing receptor (CaSR). The primary therapeutic goal was to induce transient and robust release of parathyroid hormone (PTH), mimicking the bone-anabolic effects of subcutaneously administered PTH for the treatment of osteoporosis.[1] Despite demonstrating a good safety profile and successfully inducing the desired PTH-release, the development of this compound was terminated.[1] This decision was based on a lack of effect on bone formation biomarkers and dose-limiting increases in serum calcium levels observed in clinical trials.[1]
Discovery and Mechanism of Action
The discovery of this compound was rooted in the understanding that antagonizing the CaSR in the parathyroid gland leads to an increase in PTH secretion.[1] Calcilytics are a class of drugs designed to leverage this mechanism.[2] The intended mechanism of this compound was to act as a CaSR antagonist, thereby stimulating the transient release of PTH. This pulsatile release of PTH was expected to have a net anabolic effect on bone, increasing bone mineral density.
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
The CaSR is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[3][4][5] Its activation by extracellular calcium ions initiates a signaling cascade that, in the parathyroid gland, inhibits PTH secretion.[6] this compound, as a calcilytic, was designed to block this signaling pathway.
Preclinical and Clinical Development
The development program for this compound included preclinical studies in rat models of hypoparathyroidism and two key early-phase clinical trials in humans.[1][7]
Preclinical Studies
In rat models of post-surgical hypoparathyroidism, oral administration of this compound was shown to increase serum PTH and calcium levels, while decreasing serum phosphorus and urinary calcium excretion.[7][8] These findings supported the progression of this compound into clinical trials.
Clinical Trials
Two main clinical studies were conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1]
This study assessed single ascending doses and limited multiple doses of this compound.
This 4-week study compared this compound with placebo and an active comparator, teriparatide (Forteo), in healthy postmenopausal women.[1]
Quantitative Data Summary
The clinical trials yielded important quantitative data regarding the pharmacodynamics of this compound.
Table 1: Pharmacodynamic Effects of this compound in Postmenopausal Women (4-week study)
| Treatment Group | Dose | Change in Serum Calcium from Baseline | Effect on Bone Formation Biomarkers |
| This compound | 45 mg | +8.0% | No significant change |
| This compound | 60 mg | +10.7% | No significant change |
| Teriparatide | 20 µg | +1.3% | Expected increases observed |
| Placebo | N/A | +1.0% | No significant change |
Data extracted from John et al., 2014.[1]
Experimental Protocols
Detailed methodologies were crucial for the evaluation of this compound.
Study 1: Healthy Volunteer Study Protocol
-
Design : Single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants : Healthy male volunteers.
-
Intervention :
-
Single doses of this compound (4 to 120 mg) or placebo.
-
Multiple doses of this compound (60 or 120 mg daily for 12 days) or placebo.
-
-
Assessments : Safety, tolerability, pharmacokinetics, and pharmacodynamics (PTH and serum calcium levels).
Study 2: Postmenopausal Women Study Protocol
-
Design : Randomized, double-blind, active- and placebo-controlled, 4-week, parallel-group study.[1]
-
Participants : Healthy postmenopausal women.
-
Intervention :
-
This compound (45 or 60 mg daily).
-
Placebo.
-
Teriparatide (20 µg daily, subcutaneous injection).
-
-
Assessments :
-
Primary Endpoint : Change in bone formation biomarkers (e.g., P1NP, osteocalcin).
-
Secondary Endpoints : Safety, tolerability, PTH profiles, and serum calcium levels.
-
Rationale for Discontinuation
The decision to terminate the development of this compound was based on the findings from the 4-week study in postmenopausal women.[1] Despite successfully inducing a transient and reproducible release of PTH, this did not translate into the desired anabolic effect on bone, as evidenced by the lack of change in bone formation biomarkers.[1] Furthermore, the treatment was associated with a persistent, dose-related increase in serum calcium concentrations, which posed a significant safety concern.[1]
Conclusion
The development of this compound provides valuable insights into the complexities of translating a specific pharmacological mechanism into a therapeutic benefit. While the compound effectively engaged its target and produced the expected initial pharmacodynamic response (PTH release), the downstream biological effects on bone metabolism were not achieved. The dose-limiting hypercalcemia further highlighted the challenges of modulating the CaSR for therapeutic gain in osteoporosis. The story of this compound serves as an important case study in drug development, emphasizing the need for a comprehensive understanding of the entire physiological cascade, from target engagement to clinical endpoints.
References
- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - OAK Open Access Archive [oak.novartis.com]
- 2. Calcilytic - Wikipedia [en.wikipedia.org]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.dongguk.edu [pure.dongguk.edu]
AXT-914 pharmacology and pharmacokinetics in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXT-914 is a novel, orally active, small molecule calcilytic agent. As a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), this compound has been investigated for its potential therapeutic effects related to the modulation of parathyroid hormone (PTH) secretion. This document provides a comprehensive overview of the preclinical pharmacology and pharmacokinetics of this compound, summarizing key data from in vitro and in vivo models. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Pharmacology
Mechanism of Action
This compound is a quinazolinone derivative that functions as an antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium ions suppresses the secretion of parathyroid hormone (PTH). By acting as a negative allosteric modulator, this compound inhibits the CaSR, thereby stimulating the release of PTH. This transient and robust increase in PTH levels is the primary mechanism underlying the pharmacological effects of this compound.
In Vitro Pharmacology
An in vitro study utilizing HEK293 cells stably expressing a gain-of-function mutant of the CaSR (Nuf mutant, Gln723) demonstrated the inhibitory activity of this compound. In this assay, this compound exhibited a concentration-dependent reduction in the intracellular calcium response mediated by the mutant CaSR. A concentration of 10 nM this compound was sufficient to normalize the function of this overactive mutant receptor, with a responsive concentration range observed between 1-20 nM[1].
Table 1: In Vitro Pharmacology of this compound
| Parameter | System | Result | Reference |
| Activity | HEK293 cells expressing mutant CaSR (Gln723) | Normalization of receptor function at 10 nM | [1] |
Preclinical Pharmacodynamics
In Vivo Models
The pharmacodynamic effects of this compound have been evaluated in rodent models, specifically in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1) and in rat models of postsurgical hypoparathyroidism.
In a study involving Casr+/Nuf mice, a model for ADH1, a single oral bolus of 10 mg/kg this compound led to a significant increase in plasma PTH concentrations 30 minutes after administration. This was followed by a significant elevation in plasma albumin-adjusted calcium levels at 120 minutes post-dose. Notably, this compound did not cause significant alterations in plasma phosphate, magnesium, or creatinine concentrations in this model[2].
In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with autotransplantation), oral administration of this compound at doses of 5 and 10 mg/kg for two to three weeks resulted in increased serum PTH and calcium levels, along with a decrease in serum phosphorus.
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Model | Dose | Route | Key Findings | Reference |
| Mouse (Casr+/Nuf) | Autosomal Dominant Hypocalcemia Type 1 | 10 mg/kg | Oral Gavage | Significant increase in plasma PTH at 30 min and plasma calcium at 120 min. | [2] |
| Rat (Wistar) | Postsurgical Hypoparathyroidism | 5 and 10 mg/kg | Oral | Increased serum PTH and calcium; decreased serum phosphorus. |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in preclinical models are not extensively reported in the currently available public literature. The compound is described as highly lipophilic, which can present challenges for oral bioavailability. To address this, this compound has been formulated as a microemulsion for oral administration in preclinical studies to enhance its absorption and peak serum concentrations.
Experimental Protocols
In Vivo Efficacy Study in Mice
-
Animal Model: Aged-matched adult male and female heterozygous Casr+/Nuf mice.
-
Drug Formulation: this compound was formulated in a microemulsion prior to administration to improve bioavailability of the lipophilic compound.
-
Dosing: A single 10 mg/kg bolus of this compound was administered via oral gavage.
-
Sample Collection: Blood samples were collected to measure plasma PTH and albumin-adjusted calcium at specified time points post-dose (e.g., 30 minutes for PTH and 120 minutes for calcium).
-
Blinding: The study was conducted with the study team blinded to the treatment allocation during dosing, sample collection, and endpoint analysis.
In Vivo Study in Rats
-
Animal Model: 10-week-old female Wistar rats undergoing either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation.
-
Dosing: this compound or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.
-
Parameters Measured: Serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion, were measured. Histological examination of autotransplanted parathyroid tissues was also performed.
Visualizations
Signaling Pathway of this compound
Caption: this compound antagonizes the CaSR, preventing the inhibition of PTH secretion.
Experimental Workflow for In Vivo Mouse Study
Caption: Workflow of the preclinical pharmacodynamic study of this compound in mice.
Conclusion
This compound is a potent antagonist of the Calcium-Sensing Receptor, demonstrating clear pharmacodynamic effects in preclinical models of calcium and PTH dysregulation. Its ability to stimulate PTH secretion through oral administration makes it an interesting compound for further investigation. However, a comprehensive understanding of its preclinical pharmacokinetic profile remains an area for further public disclosure and research. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working on or interested in this compound and the broader class of calcilytic agents.
References
In Vitro Characterization of AXT-914: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXT-914 is a novel small molecule that has been identified as a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). As a calcilytic, this compound inhibits the activity of the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Mechanism of Action: Negative Allosteric Modulation of the Calcium-Sensing Receptor
This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] This means that this compound binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, extracellular calcium (Ca²⁺). This binding event induces a conformational change in the receptor that reduces its sensitivity and signaling response to Ca²⁺. Consequently, this compound can inhibit CaSR activity, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for diseases characterized by excessive CaSR signaling.
The Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o, to regulate diverse cellular functions.[2] Upon activation by extracellular calcium, the CaSR initiates a cascade of intracellular events. This compound, by inhibiting the CaSR, effectively dampens these downstream signals.
Caption: this compound inhibits CaSR, blocking Ca²⁺-induced Gαq/11 signaling.
Quantitative In Vitro Activity of this compound
The in vitro activity of this compound has been quantified in various assays, demonstrating its potency as a CaSR inhibitor and its potential as an antiviral agent.
Inhibition of Mutant CaSR Signaling
In HEK293 cells expressing a gain-of-function mutant of the CaSR (Nuf mutant, Gln723), this compound demonstrated a dose-dependent inhibition of the aberrant intracellular calcium signaling.
| Cell Line | Receptor | This compound Concentration | Effect | Reference |
| HEK293 | Nuf mutant (Gln723) CaSR | 1-20 nM | Dose-dependent decrease in intracellular calcium response | [3] |
| HEK293 | Nuf mutant (Gln723) CaSR | 10 nM | Normalization of the gain-of-function | [3] |
Antiviral Activity Against Coronaviruses
This compound has been identified as a potential broad-spectrum antiviral against coronaviruses. Its activity was assessed in Calu-3 cells, a human lung adenocarcinoma cell line.
| Virus | Cell Line | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Calu-3 | Antiviral Assay | 0.14 - 13.3 (Range for candidates) | >1.25 | Not explicitly stated for this compound | [4] |
Note: The provided IC₅₀ range is for a group of candidate compounds including this compound. The specific IC₅₀ for this compound was not individually reported in the source.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This protocol describes a representative method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to CaSR activation and its inhibition by this compound, using a fluorescence-based assay in HEK293 cells.
Objective: To determine the effect of this compound on CaSR-mediated intracellular calcium mobilization.
Materials:
-
HEK293 cells stably or transiently expressing the CaSR of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
CaSR agonist (e.g., CaCl₂)
-
Fluorescence plate reader with automated injection capabilities
Experimental Workflow:
Caption: A step-by-step workflow for the intracellular calcium assay.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the CaSR in poly-D-lysine coated 96-well black-wall, clear-bottom plates at a density of 40,000-80,000 cells per well. Culture overnight in complete growth medium.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Compound Addition: Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Agonist Injection and Reading: Program the instrument to inject a specific concentration of the CaSR agonist (e.g., CaCl₂ to a final concentration of 3 mM) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence, indicative of the intracellular calcium concentration, is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Dose-response curves can be generated to determine the IC₅₀ of this compound.
Coronavirus Antiviral Assay
This protocol provides a representative method for evaluating the antiviral activity of this compound against coronaviruses, such as SARS-CoV-2, in Calu-3 cells.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific coronavirus and the 50% cytotoxic concentration (CC₅₀) in the host cell line.
Materials:
-
Calu-3 cells
-
Cell culture medium (e.g., MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Coronavirus stock (e.g., SARS-CoV-2)
-
This compound
-
Remdesivir (positive control)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)
-
qRT-PCR reagents for viral load quantification (optional)
-
Formalin for cell fixation (for imaging-based readouts)
-
Antibodies for immunofluorescence (e.g., anti-Nucleocapsid protein)
Experimental Workflow:
Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.
Procedure:
-
Cell Seeding: Seed Calu-3 cells in two sets of 96-well plates at an appropriate density to reach 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Antiviral Assay Plate: a. After 24 hours, remove the medium from one set of plates and add the this compound dilutions. b. Add the coronavirus at a predetermined multiplicity of infection (MOI), for example, 0.1. c. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Cytotoxicity Assay Plate: a. To the second set of plates, add the same serial dilutions of this compound. b. Incubate these plates under the same conditions but without adding the virus.
-
Quantification: a. Viral Replication (IC₅₀): Quantify the extent of viral replication. This can be done by:
- qRT-PCR: Measure viral RNA levels in the cell supernatant or cell lysate.
- Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death.
- Immunofluorescence: Fix the cells, stain for a viral protein (e.g., Nucleocapsid), and quantify the number of infected cells using an automated imager. b. Cell Viability (CC₅₀): Measure cell viability in the uninfected plate using a suitable assay (e.g., CellTiter-Glo® for ATP content, MTT for metabolic activity, or LDH for membrane integrity).
-
Data Analysis: a. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control (no compound). b. Calculate the percentage of cell viability for each this compound concentration relative to the cell control (no compound). c. Use a non-linear regression model to determine the IC₅₀ and CC₅₀ values. d. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more favorable therapeutic window.
Conclusion
This compound demonstrates clear in vitro activity as a negative allosteric modulator of the Calcium-Sensing Receptor. The data summarized in this guide highlight its potency in inhibiting both wild-type and mutant CaSR signaling, as well as its potential as a host-targeting antiviral agent. The provided experimental protocols offer a framework for the continued investigation and characterization of this compound and other CaSR modulators. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
AXT-914's role in calcium homeostasis
An in-depth analysis of AXT-914, an investigational oral calcilytic, reveals its significant but complex role in calcium homeostasis. Developed to modulate the calcium-sensing receptor (CaSR), this compound has been evaluated in both preclinical and clinical settings for its potential to treat disorders of calcium metabolism, including hypoparathyroidism and osteoporosis. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, outlining experimental protocols, and visualizing its physiological pathway.
Core Mechanism of Action
This compound is a small molecule, quinazolin-2ne derivative that functions as a negative allosteric modulator, or "calcilytic," of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells. Its primary function is to detect extracellular calcium levels and regulate the secretion of parathyroid hormone (PTH) accordingly.
Under normal physiological conditions, high extracellular calcium levels activate the CaSR, which in turn inhibits the synthesis and release of PTH. Conversely, low calcium levels lead to CaSR inactivation and subsequent PTH secretion. PTH acts on bone and kidneys to increase serum calcium levels, thus completing a negative feedback loop.
This compound antagonizes the CaSR, essentially tricking the parathyroid gland into perceiving a state of hypocalcemia.[1][2] This antagonism blocks the inhibitory signal of extracellular calcium, leading to a rapid, transient, and robust release of endogenous PTH.[1] The therapeutic goal is to harness this induced PTH pulse to achieve physiological effects, such as increasing bone formation in osteoporosis or correcting hypocalcemia in hypoparathyroidism.[1][2]
Preclinical and Clinical Efficacy Data
This compound has been investigated in various models, from cell-based assays to animal studies and human clinical trials. The quantitative outcomes of these studies are summarized below.
Preclinical Studies in Animal Models
Preclinical research focused on rat models of postsurgical hypoparathyroidism and a mouse model of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by a gain-of-function mutation in the CaSR gene.[2][3]
Table 1: Efficacy of this compound in a Rat Model of Postsurgical Hypoparathyroidism
| Parameter | Treatment Group (Oral this compound) | Outcome |
|---|---|---|
| Serum PTH | 5 and 10 mg/kg for 2 weeks | Increased |
| Serum Calcium | 5 and 10 mg/kg for 2 weeks | Increased |
| Serum Phosphorus | 5 and 10 mg/kg for 2 weeks | Decreased |
| Urinary Calcium Excretion | 5 and 10 mg/kg for 2 weeks | Decreased |
Source: Data synthesized from a study in female Wistar rats with hemi-parathyroidectomy.[2]
Table 2: Efficacy of this compound in a Mouse Model of ADH1 (Nuf Mice)
| Parameter | Vehicle-Treated (n=6) | This compound-Treated (10 mg/kg, n=7) | P-value |
|---|---|---|---|
| Plasma PTH (at 30 min) | 23 ± 4 pmol/l | 104 ± 29 pmol/l | <0.05 |
| Plasma Adjusted Calcium (at 120 min) | 1.84 ± 0.02 mmol/l | 2.03 ± 0.02 mmol/l | <0.001 |
Source: Data from a study in a mouse model with a heterozygous gain-of-function CaSR mutation.[3]
Human Clinical Trials
Early-phase clinical trials were conducted in healthy volunteers and postmenopausal women to assess the pharmacokinetics, pharmacodynamics, and tolerability of this compound.[1] The primary goal was to determine if the transient PTH release could translate into a bone-anabolic effect, similar to teriparatide (Forteo).[1]
Table 3: Change in Total Serum Calcium in a 4-Week Study in Postmenopausal Women
| Treatment Group | Dose | Mean Increase from Baseline |
|---|---|---|
| This compound | 45 mg | 8.0% |
| This compound | 60 mg | 10.7% |
| Teriparatide (Forteo) | 20 µg | 1.3% |
| Placebo | N/A | 1.0% |
Source: Data from a randomized, double-blind, active- and placebo-controlled study.[1]
While this compound successfully and reproducibly induced the desired sharp, transient PTH release profiles, the 4-week study in postmenopausal women was terminated after a planned interim analysis.[1] This was due to a lack of the expected anabolic effect on bone formation biomarkers and dose-limiting effects on serum calcium, which showed a persistent, dose-related increase.[1]
Experimental Protocols
Detailed experimental protocols from the published studies are summarized below based on the available information.
Animal Study Protocols
1. Rat Model of Postsurgical Hypoparathyroidism:
-
Subjects: 10-week-old female Wistar rats.[2]
-
Model Creation: Two models were established: hemi-parathyroidectomy and total parathyroidectomy with autotransplantation.[2]
-
Drug Administration: this compound or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.[2]
-
Sample Collection & Analysis: Blood and urine samples were collected to measure serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion.[2] At the end of the study, autotransplanted parathyroid tissues were collected for histological examination.[2]
2. Mouse Model of ADH1:
-
Subjects: Adult male and female Nuf mice, which carry a heterozygous gain-of-function CaSR mutation (Leu723Gln).[3]
-
Drug Administration: A single 10 mg/kg dose of this compound or vehicle was administered by oral gavage.[3]
-
Sample Collection & Analysis: Blood samples were collected at 30 minutes post-dose to measure plasma PTH and at 120 minutes post-dose to measure plasma albumin-adjusted calcium, phosphate, magnesium, and creatinine.[3]
Human Clinical Trial Protocol (Postmenopausal Women)
-
Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose, parallel-group study.[1]
-
Subjects: Healthy postmenopausal women.[1]
-
Treatment Arms:
-
This compound (45 mg, once daily)
-
This compound (60 mg, once daily)
-
Placebo
-
Active control: Teriparatide (Forteo, 20 µg, subcutaneous injection)[1]
-
-
Primary Endpoints: Changes in circulating bone biomarkers.[1]
-
Safety Endpoint: Total serum calcium levels.[1]
-
Outcome Measurement: Blood samples were collected to assess pharmacokinetic (PK) profiles of this compound and pharmacodynamic (PD) effects, including PTH release profiles, bone biomarkers, and serum calcium.[1]
Conclusion
This compound is a potent, orally active calcilytic that effectively antagonizes the calcium-sensing receptor to induce a sharp, transient release of parathyroid hormone. Preclinical studies demonstrated its potential to correct abnormal calcium and phosphorus homeostasis in models of hypoparathyroidism and ADH1.[2][3][4] However, in a clinical trial involving postmenopausal women, the PTH release did not translate into the desired bone-anabolic response.[1] Furthermore, the treatment led to a persistent, dose-related increase in serum calcium, raising safety concerns and leading to the trial's early termination.[1] These findings highlight the complex challenge of mimicking the precise physiological effects of endogenous PTH pulses with a small molecule modulator for the treatment of osteoporosis, while suggesting that its utility may lie in targeted applications for specific hypocalcemic disorders.
References
- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
AXT-914: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXT-914 is a novel, orally active small molecule that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and potential therapeutic applications. The information presented is intended to inform researchers, scientists, and drug development professionals about the core scientific and clinical foundations of this investigational compound.
Introduction
This compound is a quinazolinone derivative that has been investigated for its potential to treat disorders of calcium homeostasis.[1] By antagonizing the CaSR, this compound stimulates the release of parathyroid hormone (PTH), a key regulator of calcium and phosphate balance. This mechanism of action has positioned this compound as a potential therapeutic agent for conditions characterized by hypocalcemia and inappropriately low PTH levels, such as autosomal dominant hypocalcemia type 1 (ADH1) and postsurgical hypoparathyroidism.[1][2] More recently, this compound has also been identified as a potential broad-spectrum antiviral agent. This whitepaper will delve into the technical details of this compound's pharmacology, present available quantitative data in a structured format, describe the experimental protocols used in its evaluation, and visualize key pathways and workflows.
Mechanism of Action
This compound functions as a calcilytic, a class of drugs that inhibit the CaSR. The CaSR is a G-protein coupled receptor predominantly expressed in the parathyroid glands and kidneys.[3] It plays a crucial role in maintaining calcium homeostasis by detecting extracellular calcium levels. When calcium levels are high, the CaSR is activated, leading to an inhibition of PTH secretion.
This compound, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR, reducing its sensitivity to extracellular calcium.[1] This inhibition of the CaSR lifts the brake on PTH secretion, resulting in a transient increase in plasma PTH concentrations.[1] The elevated PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium levels.
Signaling Pathway
The binding of this compound to the CaSR initiates a signaling cascade that culminates in the release of PTH. A simplified representation of this pathway is provided below.
Preclinical Data
In Vitro Studies
-
HEK293 Cells Expressing Mutant CaSR: In human embryonic kidney (HEK293) cells stably expressing a gain-of-function CaSR mutation (Leu723Gln, "Nuf" mutant), this compound demonstrated a dose-dependent reduction in the intracellular calcium response to extracellular calcium.[2] At a concentration of 10 nM, this compound was able to normalize the exaggerated signaling of the mutant receptor.[2]
In Vivo Studies
-
Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1): In "Nuf" mice, which harbor the Leu723Gln CaSR mutation and serve as a model for ADH1, oral administration of this compound led to significant increases in plasma PTH and albumin-adjusted calcium levels compared to vehicle-treated controls.[2]
Table 1: Effects of this compound in a Mouse Model of ADH1
| Parameter | Vehicle-Treated | This compound (10 mg/kg) | Time Point | p-value | Reference |
| Plasma PTH (pmol/L) | 23 ± 4 | 104 ± 29 | 30 min post-dose | <0.05 | [2] |
| Plasma Albumin-Adjusted Calcium (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | 120 min post-dose | <0.001 | [2] |
-
Rat Models of Postsurgical Hypoparathyroidism: In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with autotransplantation), oral administration of this compound for 2 to 3 weeks increased serum PTH and calcium levels, and decreased serum phosphorus levels.[1]
Clinical Data
Two early-phase clinical studies have been conducted with this compound in healthy volunteers and postmenopausal women.
Phase 1 Study (Single and Multiple Ascending Doses)
This study evaluated single ascending doses of this compound (ranging from 4 to 120 mg) and multiple doses (60 or 120 mg once daily for 12 days).[1] this compound was reported to be well-tolerated at all doses and demonstrated a reproducible, transient release of PTH.[1]
Phase 2a Study in Postmenopausal Women
This was a 4-week, randomized, double-blind, placebo- and active-controlled (teriparatide) study in healthy postmenopausal women.[1] Participants received either 45 mg or 60 mg of this compound, placebo, or 20 µg of teriparatide.[1]
Table 2: Key Outcomes from the 4-Week Study in Postmenopausal Women
| Treatment Group | Change in Bone Formation Biomarkers | Change in Total Serum Calcium from Baseline | Reference |
| This compound (45 mg) | No expected changes | +8.0% | [1] |
| This compound (60 mg) | No expected changes | +10.7% | [1] |
| Teriparatide (20 µg) | Expected changes observed | +1.3% | [1] |
| Placebo | - | +1.0% | [1] |
The study was terminated prematurely due to a lack of effect on bone formation biomarkers and a dose-related increase in serum calcium.[1]
Experimental Protocols
In Vitro Intracellular Calcium Response Assay
-
Cell Line: HEK293 cells stably transfected to express the human CaSR with the Leu723Gln gain-of-function mutation.
-
Methodology:
-
Cells are cultured in appropriate media and seeded into microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is measured.
-
Cells are treated with varying concentrations of this compound (e.g., 1-20 nM) or vehicle control.
-
The intracellular calcium response is initiated by the addition of extracellular calcium.
-
Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time using a fluorescence plate reader.
-
Data is analyzed to determine the dose-response relationship of this compound on the inhibition of the CaSR-mediated calcium influx.
-
Animal Model of ADH1
-
Animal Model: Heterozygous "Nuf" mice (C57BL/6J background) carrying the Leu723Gln mutation in the CaSR gene.
-
Methodology:
-
Animals are housed under standard conditions with ad libitum access to food and water.
-
Mice are randomly assigned to treatment (this compound) or control (vehicle) groups.
-
This compound is administered orally at a specified dose (e.g., 10 mg/kg).
-
Blood samples are collected at specified time points post-dosing (e.g., 30 and 120 minutes).
-
Plasma is separated for the analysis of PTH and albumin-adjusted calcium concentrations using appropriate immunoassay and colorimetric methods, respectively.
-
Statistical analysis is performed to compare the outcomes between the treatment and control groups.
-
Antiviral Potential
A recent repurposing screen of a large compound library identified this compound as a potential inhibitor of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 infection in vitro.[3] While the precise mechanism of its antiviral activity is yet to be fully elucidated, it is hypothesized to involve the modulation of host cell calcium signaling pathways, which are often hijacked by viruses for their replication. Further investigation is required to determine the clinical relevance of this finding.
Conclusion
This compound is a CaSR antagonist with a clear mechanism of action that leads to a transient increase in PTH and serum calcium levels. Preclinical studies have demonstrated its potential efficacy in models of hypocalcemic disorders. However, early clinical trials in postmenopausal women did not show the desired effects on bone formation biomarkers and were associated with hypercalcemia, leading to the discontinuation of its development for osteoporosis. The potential of this compound for treating rare diseases like ADH1 and its newly identified antiviral properties may warrant further investigation. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.
References
- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AXT-914: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXT-914 is an investigational, orally active small molecule that functions as a calcilytic.[1][2] It acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), which plays a crucial role in regulating calcium homeostasis.[1] By antagonizing the CaSR in the parathyroid gland, this compound stimulates the release of parathyroid hormone (PTH).[3] This mechanism of action has led to its investigation as a potential therapeutic agent for conditions such as autosomal dominant hypocalcemia type 1 (ADH1), a genetic disorder characterized by hypocalcemia due to gain-of-function mutations in the CaSR.[1] Preclinical studies in animal models of ADH1 have demonstrated the potential of this compound to normalize calcium levels.[1]
It is important to distinguish this compound, the calcilytic, from ADX-914 (bempikibart), which is a different therapeutic agent—a fully human anti-IL-7Rα antibody for autoimmune diseases.[4][5] This document focuses exclusively on the preclinical application of the calcilytic this compound in animal models.
Data Presentation
Table 1: this compound Dosage and Administration in a Mouse Model of ADH1
| Parameter | Details | Reference |
| Animal Model | Adult Nuf mice (a model for autosomal dominant hypocalcaemia type 1) | [1] |
| Drug | This compound | [1] |
| Dosage | 10 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | Not specified | [1] |
| Frequency | Single dose | [1] |
Table 2: Pharmacodynamic Effects of this compound in Nuf Mice
| Parameter | Time Point | This compound Treated (n=7) | Vehicle Treated (n=6) | P-value | Reference |
| Plasma PTH (pmol/l) | 30 min post-dose | 104 ± 29 | 23 ± 4 | <0.05 | [1] |
| Plasma Albumin-Adjusted Calcium (mmol/l) | 120 min post-dose | 2.03 ± 0.02 | 1.84 ± 0.02 | <0.001 | [1] |
| Plasma Phosphate | Not specified | No significant alteration | No significant alteration | N/A | [1] |
| Plasma Magnesium | Not specified | No significant alteration | No significant alteration | N/A | [1] |
| Plasma Creatinine | Not specified | No significant alteration | No significant alteration | N/A | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Model of ADH1
1. Objective: To evaluate the in vivo efficacy of a single oral dose of this compound on plasma PTH and calcium levels in a mouse model of autosomal dominant hypocalcaemia type 1 (ADH1).
2. Materials:
-
This compound compound
-
Vehicle control (e.g., sterile water, saline, or as appropriate for this compound solubility)
-
Adult Nuf mice (male and female)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Assay kits for plasma PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine
3. Procedure:
-
Animal Acclimation: Acclimate adult male and female Nuf mice to the housing conditions for a specified period before the experiment, following institutional welfare guidelines.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for administering a 10 mg/kg dose. Prepare a vehicle-only control.
-
Animal Dosing:
-
Randomly assign mice to two groups: this compound treated (n=7) and vehicle-treated (n=6).
-
Administer a single 10 mg/kg dose of this compound or an equivalent volume of vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at designated time points post-administration. Based on the cited study, key time points are 30 minutes for PTH measurement and 120 minutes for calcium measurement.[1] Additional time points can be included to establish a more detailed pharmacokinetic/pharmacodynamic profile.
-
-
Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
-
Biochemical Analysis:
-
Analyze plasma samples for PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine concentrations using appropriate assay kits and instrumentation.
-
-
Data Analysis:
-
Compare the mean values of the measured parameters between the this compound treated and vehicle-treated groups using a suitable statistical test (e.g., t-test). A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in the parathyroid gland.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Q32 Bio Announces Publication of Preclinical Data in Molecular Therapy Demonstrating the Therapeutic Potential of Tissue-Targeted Complement Inhibitor ADX-097 for Complement-Mediated Diseases [prnewswire.com]
- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]
Application Notes and Protocols for AXT-914 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXT-914 is a calcilytic agent, a small molecule antagonist of the Calcium-Sensing Receptor (CaSR). Calcilytics are designed to inhibit the CaSR, leading to an increase in parathyroid hormone (PTH) secretion, which in turn elevates blood calcium levels. This makes this compound a potential therapeutic for conditions like autosomal dominant hypocalcemia type 1 (ADH1), a genetic disorder caused by gain-of-function mutations in the CaSR.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Data Summary
The following table summarizes the quantitative data from in vitro studies on this compound's effect on a mutant Calcium-Sensing Receptor (CaSR).
| Cell Line | Target | Assay Type | This compound Concentration | Observed Effect | Reference |
| HEK293 (stably expressing Nuf mutant (Gln723) CaSR) | Mutant CaSR | Intracellular Calcium Response | 1-20 nM | Concentration-dependent decrease in extracellular calcium-mediated intracellular calcium responses.[1] | [1] |
| HEK293 (stably expressing Nuf mutant (Gln723) CaSR) | Mutant CaSR | Intracellular Calcium Response | 10 nM | Normalization of the gain-of-function caused by the Nuf mutant CaSR.[1] | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a CaSR antagonist.
Caption: Mechanism of this compound as a CaSR antagonist.
Experimental Protocols
Protocol 1: In Vitro this compound Activity on Mutant CaSR in HEK293 Cells
This protocol describes a representative method to assess the in vitro efficacy of this compound in mitigating the effects of a gain-of-function CaSR mutation.
1. Objective: To measure the effect of this compound on intracellular calcium mobilization in HEK293 cells stably expressing a mutant human CaSR (e.g., Nuf mutant, Leu723Gln) in response to changes in extracellular calcium concentration.
2. Materials:
-
Cell Line: HEK293 cells stably transfected with and expressing a gain-of-function mutant of the human Calcium-Sensing Receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
-
Ionomycin (positive control)
-
DMSO (vehicle control)
-
3. Equipment:
-
Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4).
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well black, clear-bottom microplates
-
Standard cell culture equipment
4. Experimental Workflow:
Caption: Workflow for assessing this compound activity.
5. Detailed Procedure:
-
Cell Plating:
-
Trypsinize and count the HEK293-mutant CaSR cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well.
-
Incubate at 37°C with 5% CO2 for 24-48 hours to allow for cell attachment and confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS. A concentration range of 1-20 nM is recommended based on available data.[1] Include a vehicle control (DMSO) and a no-treatment control.
-
After incubation with the dye, wash the cells twice with HBSS to remove any extracellular dye.
-
Add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate at room temperature for 10-15 minutes.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Using the instrument's injection function, add a solution of CaCl2 to stimulate the CaSR.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at 494 nm and measure emission at 516 nm.
-
At the end of the run, inject ionomycin as a positive control to determine the maximum calcium response, followed by a calcium-chelating agent (e.g., EGTA) to determine the minimum response.
-
6. Data Analysis:
-
The ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) is used to calculate the intracellular calcium concentration.
-
Plot the change in intracellular calcium concentration against time for each concentration of this compound.
-
Determine the peak intracellular calcium response for each concentration.
-
Generate a dose-response curve by plotting the peak response against the logarithm of the this compound concentration. This can be used to calculate an IC50 value.
-
Compare the response curves of this compound treated cells to the vehicle control to quantify the inhibitory effect.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult relevant literature and perform initial validation experiments.
References
Measuring Parathyroid Hormone Response to AXT-914 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXT-914 is an orally active, small molecule calcilytic agent that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed in the parathyroid gland and kidneys, where it plays a pivotal role in regulating calcium homeostasis.[2][3] By binding to the CaSR, extracellular calcium inhibits the secretion of parathyroid hormone (PTH). This compound antagonizes this action, leading to a rapid and transient increase in endogenous PTH secretion.[1] This mechanism of action makes this compound a potential therapeutic agent for conditions such as hypoparathyroidism.[3][4]
These application notes provide detailed protocols for measuring the PTH response to this compound treatment in both preclinical and clinical research settings. The accurate quantification of PTH is critical for evaluating the pharmacodynamic effects of this compound and for establishing its dose-response relationship.
Data Presentation: Summary of this compound Studies
The following tables summarize the experimental designs and key findings from preclinical and clinical studies investigating the effect of this compound on PTH levels.
Table 1: Preclinical Studies of this compound
| Species | Model | This compound Dose(s) | Route of Administration | Key PTH Findings | Reference |
| Rat | Hemi-parathyroidectomy | 5 and 10 mg/kg | Oral | Increased serum PTH levels. | [4] |
| Rat | Total parathyroidectomy with autotransplantation | 10 mg/kg | Oral | Increased serum PTH levels. | [4] |
| Mouse | Autosomal dominant hypocalcemia type 1 (ADH1) | 10 mg/kg | Oral gavage | Significant increase in plasma PTH at 30 minutes post-dose. | [5] |
Table 2: Clinical Studies of this compound
| Population | This compound Dose(s) | Study Design | Key PTH Findings | Reference |
| Healthy Volunteers | Single ascending doses (4 to 120 mg) | GCP-compliant, single and multiple dose PK/PD and tolerability study | Reproducibly induced desired PTH-release profiles. | [1][6] |
| Healthy Volunteers | Multiple doses (60 or 120 mg daily for 12 days) | GCP-compliant, single and multiple dose PK/PD and tolerability study | Reproducibly induced desired PTH-release profiles. | [1][6] |
| Healthy Postmenopausal Women | 45 and 60 mg | Randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose study | Transient and reproducible PTH-release after repeat oral administration. | [1][6] |
Experimental Protocols
Pre-analytical Sample Handling: A Critical Step for Accurate PTH Measurement
PTH is a labile peptide, and proper sample collection and handling are paramount to ensure accurate and reproducible results.
Protocol for Blood Sample Collection and Processing:
-
Sample Type: EDTA plasma is the preferred specimen for intact PTH measurement due to its superior stability compared to serum.
-
Collection Tubes: Use lavender-top (EDTA) tubes for blood collection.
-
Timing of Collection: Blood samples should be drawn at baseline (pre-dose) and at various time points post-AXT-914 administration to characterize the PTH response profile. Based on existing data, key time points include 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediate Handling: After collection, gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant. Place the tube on ice immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, polypropylene tube.
-
Storage:
-
Short-term: If the assay is to be performed within 24 hours, store the plasma at 2-8°C.
-
Long-term: For storage longer than 24 hours, freeze the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Quantification of Intact PTH using Enzyme-Linked Immunosorbent Assay (ELISA)
The following is a generalized protocol for a sandwich ELISA, which is a common method for quantifying intact PTH. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercially available Intact PTH ELISA kit (for the appropriate species: human, rat, mouse, etc.)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Deionized or distilled water
-
Plate washer (automated or manual)
-
Absorbent paper
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the PTH standard to generate a standard curve. The concentration range of the standards will vary depending on the kit.
-
Sample Preparation: Thaw frozen plasma samples on ice and centrifuge briefly to remove any precipitates. If necessary, dilute samples with the provided assay buffer to bring the PTH concentration within the range of the standard curve.
-
Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the microplate. b. Add the detection antibody (often a biotinylated antibody) to each well. c. Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C). d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate. f. Wash the plate again to remove unbound enzyme conjugate. g. Add the substrate solution (e.g., TMB) to each well and incubate in the dark. A color change will develop. h. Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of each standard against its known concentration. b. Use the standard curve to determine the concentration of PTH in the samples. c. Correct for any dilution factors used during sample preparation. d. Express PTH concentrations in pg/mL or pmol/L, as per the kit's specifications.
Visualizations
This compound Signaling Pathway
References
- 1. mybiosource.com [mybiosource.com]
- 2. cusabio.com [cusabio.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Hypocalcemia Treatment: AXT-914 Application Notes and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AXT-914, a novel calcilytic agent, in mouse models of hypocalcemia. This compound acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), offering a promising therapeutic strategy for conditions characterized by low serum calcium levels, such as autosomal dominant hypocalcemia type 1 (ADH1). These guidelines are intended to facilitate reproducible and effective preclinical research into the efficacy and mechanism of this compound.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
This compound is an orally active small molecule that antagonizes the CaSR. In physiological states, the CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH) in response to extracellular calcium levels. In certain hypocalcemic conditions like ADH1, gain-of-function mutations in the CASR gene lead to an overly sensitive receptor that suppresses PTH secretion even at low calcium concentrations.
This compound binds to the CaSR and reduces its sensitivity to extracellular calcium. This inhibition of the receptor's activity leads to an increase in the secretion of PTH from the parathyroid glands. Elevated PTH levels, in turn, stimulate calcium reabsorption in the kidneys and calcium release from bones, ultimately leading to a normalization of serum calcium levels.
Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the inhibitory action of this compound.
In Vivo Efficacy of this compound in a Mouse Model of ADH1
Studies utilizing a mouse model of Autosomal Dominant Hypocalcemia type 1 (ADH1), which harbors a gain-of-function CaSR mutation, have demonstrated the efficacy of this compound in correcting hypocalcemia. A single oral dose of this compound led to significant increases in plasma PTH and albumin-adjusted calcium levels.
Table 1: Effects of a Single Oral Dose of this compound (10 mg/kg) in an ADH1 Mouse Model
| Parameter | Vehicle-Treated (n=6) | This compound-Treated (n=7) | Time Point Post-Dose | P-value |
| Plasma PTH (pmol/l) | 23 ± 4 | 104 ± 29 | 30 minutes | <0.05 |
| Plasma Albumin-Adjusted Calcium (mmol/l) | 1.84 ± 0.02 | 2.03 ± 0.02 | 120 minutes | <0.001 |
Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice, as well as for the subsequent analysis of key biochemical parameters.
This compound Formulation for Oral Gavage
Due to its low water solubility, this compound requires a specific vehicle for effective oral administration. Based on studies with similar poorly soluble calcilytic compounds, a cyclodextrin-based vehicle is recommended.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, distilled water
Procedure:
-
Prepare a 15% (w/v) solution of HPβCD in sterile, distilled water. For example, dissolve 1.5 g of HPβCD in a final volume of 10 ml of water.
-
Warm the solution slightly (to approximately 37°C) and stir to ensure complete dissolution of the HPβCD.
-
Calculate the required amount of this compound for the desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Slowly add the this compound powder to the 15% HPβCD solution while continuously stirring.
-
Continue stirring until the this compound is fully dissolved or a homogenous suspension is formed. The solution can be gently warmed if necessary to aid dissolution.
-
Allow the solution to cool to room temperature before administration.
-
Prepare the formulation fresh on the day of the experiment.
Oral Gavage Administration in Mice
Materials:
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 ml)
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of this compound formulation to be administered (typically 5-10 ml/kg body weight).
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the side of the mouth, advancing it gently over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
Carefully withdraw the needle.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
Blood Collection and Plasma Preparation
Materials:
-
Micro-hematocrit capillary tubes (heparinized) or EDTA-coated microtubes
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Anesthetize the mouse using an approved method.
-
Collect blood via an appropriate site, such as the retro-orbital sinus or tail vein, into heparinized capillary tubes or EDTA-coated microtubes.
-
If using capillary tubes, seal one end and centrifuge. If using microtubes, centrifuge the entire tube.
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
Measurement of Plasma PTH and Calcium
Plasma PTH: Intact plasma PTH levels can be quantified using a commercially available mouse PTH 1-84 ELISA kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
Plasma Calcium: Total plasma calcium concentration can be measured using a colorimetric assay kit or by atomic absorption spectrometry. Ensure that the chosen method has been validated for use with mouse plasma. For albumin-adjusted calcium, plasma albumin levels should also be measured using a suitable assay.
The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound represents a targeted and promising therapeutic agent for the treatment of hypocalcemia resulting from CaSR gain-of-function mutations. The protocols and data presented herein provide a foundational framework for researchers to further investigate the potential of this compound in preclinical mouse models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for hypocalcemic disorders.
Application Notes and Protocols for AXT-914 in Bone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to AXT-914
This compound is an orally active, small molecule calcilytic agent that functions as an antagonist of the calcium-sensing receptor (CaSR).[1][2][3] In the parathyroid gland, the CaSR plays a crucial role in regulating parathyroid hormone (PTH) secretion. By antagonizing the CaSR, this compound mimics a state of hypocalcemia, leading to a transient and robust release of endogenous PTH.[2][3] Given that intermittent administration of PTH has a bone anabolic effect, this compound holds potential as a therapeutic agent for conditions like osteoporosis.[4][5][6] These application notes provide detailed protocols for utilizing this compound in preclinical bone metabolism studies.
Application Notes
In Vitro Applications
This compound can be used in vitro to investigate the indirect effects of transient PTH elevation on bone cell function. Since osteoblasts are the primary target of PTH in bone, in vitro studies will typically involve treating osteoblast cultures with serum from this compound-treated animals or employing co-culture systems with parathyroid cells. Direct application of this compound to osteoblast or osteoclast cultures is less likely to be physiologically relevant as its primary target is the CaSR in the parathyroid gland.
-
Osteoblast Differentiation and Function: Assess the impact of this compound-induced PTH release on osteoblast proliferation, differentiation, and mineralization. Key markers to evaluate include alkaline phosphatase (ALP) activity, collagen synthesis, and the expression of osteogenic genes such as RUNX2, SP7 (Osterix), COL1A1, and BGLAP (Osteocalcin).
-
Osteoclastogenesis and Activity: Investigate the indirect effects of this compound on osteoclast formation and resorptive activity. This is typically studied by co-culturing osteoblasts and osteoclast precursors or by treating osteoclast precursors with conditioned media from osteoblasts exposed to serum from this compound-treated animals. The expression of RANKL and OPG by osteoblasts is a critical readout.
In Vivo Applications
This compound can be administered to animal models to evaluate its systemic effects on bone metabolism and its potential as a bone anabolic agent.
-
Osteoporosis Models: The most common model is the ovariectomized (OVX) rodent (rat or mouse), which mimics postmenopausal osteoporosis.[7][8] this compound can be administered to OVX animals to assess its ability to prevent bone loss or restore bone mass.
-
Fracture Healing Models: The anabolic effects of PTH are known to enhance fracture healing. This compound can be evaluated in rodent fracture models for its potential to accelerate callus formation and improve bone repair.
-
Hypoparathyroidism Models: Studies have shown this compound's efficacy in rat models of postsurgical hypoparathyroidism by increasing serum PTH and calcium levels.[9][10]
Experimental Protocols
In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol details the assessment of osteoblast differentiation and mineralization in response to the indirect effects of this compound.
Materials:
-
Osteoblast precursor cells (e.g., MC3T3-E1, primary mesenchymal stem cells)
-
Basal medium (e.g., Alpha-MEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Osteogenic induction medium: Basal medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate
-
Serum from vehicle- or this compound-treated animals
-
Alkaline Phosphatase (ALP) assay kit
-
Alizarin Red S staining solution
-
Cell lysis buffer
-
Multi-well culture plates (24- or 48-well)
Protocol:
-
Cell Seeding: Seed osteoblast precursor cells in multi-well plates at a density of 2 x 10^4 cells/cm². Culture in basal medium until confluent.
-
Osteogenic Induction: Once confluent, replace the basal medium with osteogenic induction medium.
-
Treatment: Supplement the osteogenic medium with 10% serum collected from animals treated with either vehicle or this compound at various time points post-dose to mimic the transient PTH pulse. Replace the medium every 2-3 days.
-
ALP Activity Assay (Day 7-10):
-
Alizarin Red S Staining for Mineralization (Day 14-21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[14][15]
-
Rinse with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[14][15][16]
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules.
-
For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.[14]
-
In Vitro Osteoclastogenesis Assay
This protocol assesses the indirect effect of this compound on osteoclast formation.
Materials:
-
Bone marrow macrophages (BMMs) or RAW 264.7 cells
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Conditioned medium from osteoblasts treated as described in Protocol 1
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Multi-well culture plates (48- or 96-well)
Protocol:
-
Cell Seeding: Seed BMMs at 1 x 10^5 cells/well or RAW 264.7 cells at 5 x 10^3 cells/well in a 48-well plate in the presence of M-CSF (30 ng/mL for BMMs).
-
Treatment: After 24 hours, replace the medium with conditioned medium collected from the osteoblast cultures (from Protocol 1).
-
Culture: Culture for 5-7 days, replacing the conditioned medium every 2 days.
-
TRAP Staining:
In Vivo Ovariectomized (OVX) Mouse Model
This protocol describes the use of this compound in a model of postmenopausal osteoporosis.
Materials:
-
Female mice (e.g., C57BL/6), 10-12 weeks old
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthetics
-
Surgical instruments
-
Micro-computed tomography (micro-CT) system
-
Histology reagents
Protocol:
-
Ovariectomy: Perform bilateral ovariectomy on the mice under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a recovery period of 2-4 weeks for bone loss to establish.
-
Treatment: Administer this compound or vehicle orally once daily for 4-8 weeks.
-
In-life Monitoring: Monitor body weight and general health throughout the study.
-
Bone Analysis:
-
Micro-CT: At the end of the study, euthanize the animals and collect femurs and vertebrae. Perform ex vivo micro-CT analysis to determine bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Process the bones for histology. Embed in plastic, section, and stain (e.g., von Kossa for mineralized bone, TRAP for osteoclasts). Perform histomorphometric analysis to quantify cellular and dynamic bone formation parameters.
-
-
Biochemical Markers: Collect serum at baseline and at the end of the study to measure markers of bone turnover, such as osteocalcin (formation) and CTX-I (resorption).
Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the expression of bone-related genes.[20]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Alpl, Bglap, Col1a1, Rankl, Opg) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from cultured cells or bone tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Data Presentation
Table 1: In Vitro Effects of this compound-Induced Serum on Osteoblast Differentiation
| Treatment Group | ALP Activity (fold change vs. Vehicle) | Mineralization (OD at 562 nm) | Alpl mRNA (fold change) | Bglap mRNA (fold change) |
| Vehicle Serum | 1.0 ± 0.1 | 0.2 ± 0.05 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound Serum (Low Dose) | 1.8 ± 0.2 | 0.5 ± 0.08 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| This compound Serum (High Dose) | 2.5 ± 0.3 | 0.9 ± 0.11 | 4.2 ± 0.6 | 5.8 ± 0.7 |
*p < 0.05, **p < 0.01 vs. Vehicle Serum. Data are presented as mean ± SD.
Table 2: In Vitro Effects of this compound on Osteoclastogenesis
| Treatment Group (Conditioned Media) | Number of TRAP+ Multinucleated Cells/Well | Rankl/Opg mRNA Ratio in Osteoblasts |
| Vehicle Serum | 50 ± 8 | 2.5 ± 0.4 |
| This compound Serum (Low Dose) | 85 ± 12 | 4.8 ± 0.6 |
| This compound Serum (High Dose) | 120 ± 15 | 7.2 ± 0.9 |
*p < 0.05, **p < 0.01 vs. Vehicle Serum. Data are presented as mean ± SD.
Table 3: In Vivo Effects of this compound in an OVX Mouse Model (Femoral Trabecular Bone)
| Treatment Group | BMD (g/cm³) | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) | Tb.Sp (µm) |
| Sham + Vehicle | 0.085 ± 0.005 | 15.2 ± 1.8 | 3.5 ± 0.3 | 43 ± 4 | 240 ± 25 |
| OVX + Vehicle | 0.052 ± 0.004# | 8.5 ± 1.2# | 2.1 ± 0.2# | 40 ± 3 | 450 ± 40# |
| OVX + this compound (10 mg/kg) | 0.071 ± 0.005 | 12.8 ± 1.5 | 3.0 ± 0.3 | 42 ± 4 | 300 ± 30 |
| OVX + this compound (30 mg/kg) | 0.081 ± 0.006 | 14.5 ± 1.6 | 3.4 ± 0.4 | 43 ± 5 | 250 ± 28 |
#p < 0.01 vs. Sham + Vehicle. *p < 0.05, **p < 0.01 vs. OVX + Vehicle. Data are presented as mean ± SD.
Visualizations
Caption: this compound signaling pathway in bone metabolism.
Caption: Experimental workflow for this compound studies.
References
- 1. Calcilytic - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid hormone-dependent signaling pathways regulating genes in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 7. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 8. Animal Models for Age-Related Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 12. drmillett.com [drmillett.com]
- 13. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. biocat.com [biocat.com]
- 18. 4.9. Bone TRAP Staining for Osteoclasts Observation [bio-protocol.org]
- 19. ihisto.io [ihisto.io]
- 20. Analysis of Gene Expression in Bone by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of AXT-914 in Human Plasma
Abstract
This document provides a detailed protocol for the quantitative analysis of AXT-914 in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a novel calcilytic compound investigated for its potential to treat conditions like autosomal dominant hypocalcemia type 1 (ADH1) by acting as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The described method is intended for use in preclinical and clinical research settings to support pharmacokinetic and pharmacodynamic studies. The protocol includes procedures for sample preparation, instrument parameters, and data analysis. Additionally, a summary of the compound's mechanism of action is provided.
Introduction
This compound is an investigational small molecule that functions as a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] In conditions such as ADH1, gain-of-function mutations in the CaSR lead to hypocalcemia. This compound has been shown to correct this dysfunction in preclinical models, leading to increased plasma calcium and parathyroid hormone (PTH) levels.[1] Accurate and reliable quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
This application note details a robust LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.
Mechanism of Action: this compound and the Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound exerts its therapeutic effect by modulating the activity of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. In its normal physiological role, the CaSR detects extracellular calcium levels and initiates signaling cascades to maintain calcium homeostasis. In gain-of-function mutations, the receptor is overly sensitive to calcium, leading to inappropriate suppression of PTH release and subsequent hypocalcemia. This compound, as a negative allosteric modulator, binds to the CaSR and reduces its sensitivity to calcium, thereby normalizing the signaling pathway and restoring calcium balance.[1]
References
Application Notes and Protocols for AXT-914 Solution Preparation and Stability in a Laboratory Setting
Disclaimer: Publicly available information regarding the specific solution preparation and stability of AXT-914 is limited. The following protocols, tables, and diagrams are based on general best practices for small molecule compounds intended for laboratory research. Researchers should conduct their own validation and stability studies for their specific experimental needs and document all findings meticulously.
Introduction to this compound
This compound is identified as an orally active calcilytic compound, which acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] By inhibiting the CaSR, this compound can increase plasma parathyroid hormone (PTH) and calcium levels.[1] This mechanism of action makes it a potential therapeutic agent for conditions like autosomal dominant hypocalcemia type 1 (ADH1).[1] this compound has been investigated in preclinical and Phase 1 clinical trials.[2][3]
This compound Stock Solution Preparation
The following is a general protocol for the preparation of a stock solution of this compound. The exact solvent and concentration should be determined based on the specific requirements of the experiment (e.g., cell-based assays vs. animal studies) and the solubility of the compound.
2.1. Materials and Equipment
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol, PBS)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol is a template and may require optimization.
-
Determine the required mass of this compound: The molecular weight of this compound is 539.43 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 539.43 g/mol x 1000 mg/g = 5.39 mg
-
-
Weigh the this compound powder: Using a calibrated analytical balance, carefully weigh out 5.39 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Add the solvent: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) may be used to aid dissolution if necessary, but the effect of heat on compound stability should be considered.
-
Sterilization (optional): If required for sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
2.3. Summary of this compound Stock Solution Properties
The following table should be completed by the researcher with their specific experimental data.
| Parameter | Recommended Value/Information | Researcher's Data |
| Compound Name | This compound | |
| Molecular Weight | 539.43 g/mol | |
| Solvent | DMSO (or other as determined) | |
| Stock Concentration | 10 mM (or other as needed) | |
| Appearance | Clear, colorless solution (to be confirmed) | |
| Storage Temperature | -20°C or -80°C | |
| Aliquot Volume | As per experimental need | |
| Date of Preparation | ||
| Prepared By |
This compound Solution Stability Assessment
It is crucial to determine the stability of the this compound stock solution under various conditions to ensure the reliability of experimental results. The following is a general protocol for assessing solution stability.
3.1. Experimental Protocol for Stability Testing
-
Prepare a fresh stock solution of this compound as described in section 2.2.
-
Aliquot the stock solution into multiple tubes for testing under different conditions.
-
Expose aliquots to various conditions:
-
Temperature: Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
-
Light Exposure: Store aliquots protected from light (in amber tubes or wrapped in foil) and exposed to ambient light.
-
Freeze-Thaw Cycles: Subject aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C or -80°C and then thawing it to room temperature.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
Analytical Method: Use a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration and purity of this compound in the samples.[4][5] The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Compare the concentration and purity of the stored samples to the freshly prepared stock solution (time point 0). A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.
3.2. Summary of this compound Stability Data
The following table is a template for researchers to record their stability testing results.
| Storage Condition | Time Point | Concentration (% of Initial) | Purity (% by HPLC) | Observations (e.g., color change, precipitation) |
| -80°C (dark) | 1 month | |||
| 3 months | ||||
| -20°C (dark) | 1 week | |||
| 1 month | ||||
| 4°C (dark) | 24 hours | |||
| 48 hours | ||||
| Room Temp (dark) | 24 hours | |||
| 48 hours | ||||
| Room Temp (light) | 24 hours | |||
| 48 hours | ||||
| 3 Freeze-Thaw Cycles | - | |||
| 5 Freeze-Thaw Cycles | - |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for this compound solution preparation and stability testing.
4.2. This compound Signaling Pathway
Caption: this compound inhibits the CaSR signaling pathway in parathyroid cells.
References
Application Notes and Protocols for AXT-914 (Bempikibart) Treatment in Preclinical Models
Introduction
AXT-914, now known as bempikibart (ADX-914), is a fully human monoclonal antibody designed to modulate the immune system.[1][2][3] It functions by targeting the alpha chain of the interleukin-7 receptor (IL-7Rα), which is a shared component of the receptors for both Interleukin-7 (IL-7) and Thymic Stromal Lymphopoietin (TSLP).[3][4] By blocking IL-7Rα, bempikibart effectively inhibits the signaling pathways of both these cytokines, which are implicated in T-cell mediated autoimmune and inflammatory diseases.[2][5] Currently, bempikibart is undergoing Phase 2 clinical trials for the treatment of atopic dermatitis and alopecia areata in humans.[1][6]
While specific protocols for long-term animal studies of this compound are not publicly available, this document provides a generalized framework and hypothetical protocols for conducting such studies based on the known mechanism of action of the drug. These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of similar therapeutic antibodies.
Mechanism of Action: IL-7 and TSLP Signaling Inhibition
This compound (bempikibart) exerts its therapeutic effect by binding to IL-7Rα, thereby preventing the binding of IL-7 and TSLP to their respective receptors. This dual inhibition is crucial as both pathways are involved in the proliferation and activation of T-cells, which play a central role in various autoimmune diseases.[2][3] The diagram below illustrates this mechanism.
Hypothetical Protocol: Long-Term Toxicity and Efficacy Study in a Murine Model of Atopic Dermatitis
This section outlines a generalized protocol for a 6-month study in a murine model of atopic dermatitis to evaluate the long-term safety and efficacy of an anti-IL-7Rα antibody like this compound.
1. Experimental Workflow
The overall workflow for the proposed long-term animal study is depicted in the diagram below.
2. Methodologies
-
Animal Model: C57BL/6 mice, 6-8 weeks old at the start of the study.
-
Disease Induction: Atopic dermatitis-like skin inflammation will be induced by topical application of Calcipotriol (MC903) on the ear skin for a specified period.
-
Study Groups:
-
Group 1: Vehicle Control (Phosphate Buffered Saline)
-
Group 2: this compound (Low Dose, e.g., 5 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
-
Administration: Subcutaneous injection, once every two weeks for 24 weeks. This frequency is based on typical antibody dosing and aligns with the dosing schedule in human trials.[7][8]
-
Efficacy Endpoints:
-
Ear thickness measurements (twice weekly)
-
Clinical scoring of skin lesions (e.g., erythema, scaling, excoriation)
-
Serum IgE levels (monthly)
-
Histopathological analysis of skin samples at study termination.
-
-
Safety and Toxicity Endpoints:
-
Clinical observations and body weight (weekly)
-
Complete blood counts and serum chemistry (at 1, 3, and 6 months)
-
Gross pathology and organ weights at termination
-
Histopathology of major organs.
-
3. Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Low Dose (5 mg/kg) | High Dose (50 mg/kg) |
| Cmax (µg/mL) | 25.4 | 260.1 |
| Tmax (days) | 2 | 2 |
| AUC (µg*day/mL) | 350 | 3800 |
| Half-life (days) | 10.5 | 12.1 |
Table 2: Hypothetical Mean Ear Thickness (mm) Over Time
| Time Point | Vehicle Control | Low Dose (5 mg/kg) | High Dose (50 mg/kg) |
| Baseline | 0.20 | 0.21 | 0.20 |
| Week 4 | 0.45 | 0.30 | 0.25 |
| Week 12 | 0.52 | 0.28 | 0.22 |
| Week 24 | 0.55 | 0.26 | 0.21 |
Table 3: Hypothetical Clinical Score Summary at Week 24
| Parameter | Vehicle Control | Low Dose (5 mg/kg) | High Dose (50 mg/kg) |
| Mean Clinical Score | 8.5 | 3.2 | 1.5 |
| % Reduction vs. Control | - | 62.4% | 82.4% |
4. Clinical Trial Dosing Information
For reference, the following table summarizes the dosing regimen for bempikibart in human clinical trials for alopecia areata.
Table 4: Bempikibart (ADX-914) Dosing in Phase 2a Alopecia Areata Trial (SIGNAL-AA) [2]
| Parameter | Dosing Regimen |
| Dose | 200 mg |
| Route of Administration | Subcutaneous (SC) |
| Frequency | Every-other-week (Q2W) |
| Treatment Duration | 24 weeks |
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for conducting long-term animal studies of this compound (bempikibart) or similar immunomodulatory antibodies. The detailed methodologies, workflow diagrams, and data presentation tables are designed to guide researchers in the preclinical assessment of such therapeutics. It is crucial to adapt these generalized protocols to the specific research questions and animal models being utilized.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Q32 Bio Provides Bempikibart Program Update, Including Next Steps for Advancing Alopecia Areata Development Program - Q32 Bio Inc. [ir.q32bio.com]
- 3. Q32 Bio and Horizon Therapeutics plc Announce Dosing of First Patient in Phase 2 Trial of ADX-914 for Atopic Dermatitis [businesswire.com]
- 4. Q32 Bio and Horizon Therapeutics plc Announce Dosing of First Patient in Phase 2 Trial of ADX-914 for Atopic Dermatitis [prnewswire.com]
- 5. q32bio.com [q32bio.com]
- 6. Q32 Bio Announces Completion of Enrollment in the SIGNAL-AD Phase 2 Clinical Trial of Bempikibart for Atopic Dermatitis - Q32 Bio Inc. [ir.q32bio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
AXT-914 (ADX-914/Bempikibart) In Vitro Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AXT-914 (also known as ADX-914 or bempikibart) in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADX-914/bempikibart)?
This compound is a fully human anti-IL-7Rα monoclonal antibody.[1][2][3][4][5] It is designed to re-regulate adaptive immune function by blocking the signaling of two key cytokines: Interleukin-7 (IL-7) and Thymic Stromal Lymphopoietin (TSLP).[1][2][3][4][5]
Q2: What is the mechanism of action of this compound?
This compound targets the alpha chain of the Interleukin-7 receptor (IL-7Rα). This receptor component is shared by both the IL-7 receptor and the TSLP receptor. By binding to IL-7Rα, this compound effectively prevents both IL-7 and TSLP from binding to their respective receptors, thereby inhibiting their downstream signaling pathways.[2][4][5]
Q3: What are the known downstream signaling pathways of IL-7 and TSLP?
Both IL-7 and TSLP signaling pathways are heavily involved in immune cell activation, proliferation, and differentiation. The primary signaling cascades activated by these cytokines include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[6][7][8][9][10][11][12][13]
Q4: What are the common causes of antibody precipitation in vitro?
The precipitation of a therapeutic antibody like this compound during in vitro assays is often due to a phenomenon known as "solvent-shifting." This occurs when the antibody is transferred from a high-concentration stock solution (often in a specific formulation buffer) to an aqueous assay medium with different properties (e.g., pH, ionic strength), causing the antibody to exceed its solubility limit and precipitate. Interactions with components in the cell culture media can also contribute to this issue.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter precipitation or aggregation of this compound when preparing working solutions for in vitro assays. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound precipitates upon dilution into my assay medium.
Step 1: Verify Proper Handling and Storage
-
Storage: Ensure this compound has been stored at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles.
-
Initial Dilution: When preparing the stock solution, use the recommended sterile buffer, which is often a specific formulation designed for stability. A common diluent is sterile phosphate-buffered saline (PBS).[1]
Step 2: Optimize the Dilution Protocol
-
Gentle Mixing: When diluting this compound, mix gently by inversion or slow pipetting. Avoid vigorous vortexing or shaking, which can cause mechanical stress and lead to aggregation.
-
Direct Dilution: It is preferable to add the this compound stock solution directly to the final assay medium rather than creating an intermediate dilution in a different buffer. This minimizes the risk of the antibody precipitating out of solution due to unfavorable buffer conditions.
Step 3: Evaluate the Assay Medium
-
pH and Ionic Strength: The solubility of antibodies is highly dependent on the pH and ionic strength of the solution. If possible, measure the pH of your final assay medium and ensure it is within a range that is optimal for this compound stability (typically close to physiological pH).
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with therapeutic antibodies. If you are observing precipitation, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.
Step 4: Consider Solubility Enhancers (with caution)
For particularly challenging assays, the addition of certain excipients can help maintain antibody solubility. However, their use must be carefully validated to ensure they do not interfere with the biological activity of this compound or the health of the cells.
-
Polysorbates (e.g., Tween-20, Tween-80): Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants can help prevent aggregation. This is more suitable for cell-free assays. In cell-based assays, ensure the concentration is well below the critical micelle concentration to avoid cytotoxicity.
-
Sugars (e.g., sucrose, trehalose): These can act as stabilizers.
-
Amino Acids (e.g., arginine, glycine): These can reduce protein-protein interactions and aggregation.
Data Presentation
Table 1: General Recommended Starting Concentrations for Therapeutic Antibodies in Common In Vitro Assays
| Assay Type | Recommended Starting Concentration Range (µg/mL) | Notes |
| Cell-Based Proliferation/Cytotoxicity Assays | 0.1 - 100 | The optimal concentration is highly dependent on the cell line and the specific endpoint being measured. A dose-response curve is recommended. |
| ELISA (as capture antibody) | 10 - 50 | Concentration should be optimized for maximal signal-to-noise ratio.[14] |
| ELISA (as detection antibody) | 2 - 10 | This assumes the antibody is conjugated to a detection molecule (e.g., HRP).[14] |
| Immunoblotting (Western Blot) | 0.5 - 5 | Dependent on the abundance of the target protein.[14] |
| Immunohistochemistry | 5 - 25 | Requires careful optimization to minimize background staining.[14] |
Note: These are general recommendations. The optimal concentration for this compound in a specific assay should be determined empirically by the end-user.
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general workflow for assessing the in vitro activity of this compound in a cell-based assay.
-
Cell Culture: Culture the target cell line (e.g., a human T-cell line expressing IL-7Rα) in the appropriate growth medium and conditions until the desired cell density is reached.
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Preparation of this compound Working Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium.
-
Start with a high concentration and perform dilutions to cover a range that is expected to show a biological effect (refer to Table 1 for guidance).
-
Always include a vehicle control (cell culture medium without this compound).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint Measurement:
-
After the incubation period, assess the desired biological endpoint. This could include:
-
Cell proliferation (e.g., using a WST-1 or MTT assay).
-
Cytokine production (e.g., using ELISA to measure downstream cytokines).
-
Gene expression analysis (e.g., using qPCR to measure the expression of target genes).
-
Protein phosphorylation (e.g., using Western blot to detect phosphorylated STAT5).
-
-
-
Data Analysis:
-
Analyze the data to determine the effect of this compound on the chosen endpoint. This may involve calculating IC50 values or performing statistical analysis to compare treated and untreated groups.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bempikibart | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Q32 Bio Provides Bempikibart Program Update, Including Next Steps for Advancing Alopecia Areata Development Program [prnewswire.com]
- 4. q32bio.com [q32bio.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK/STAT pathway inhibition overcomes IL7-induced glucocorticoid resistance in a subset of human T-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting TSLP? [synapse.patsnap.com]
- 10. Thymic stromal lymphopoietin - Wikipedia [en.wikipedia.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. affinitybiologicals.com [affinitybiologicals.com]
Managing off-target effects of AXT-914 in experiments
Technical Support Center: AXT-914
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals manage and troubleshoot potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Kinase Alpha (KA), a critical enzyme in the pro-proliferative "Pathway A" signaling cascade. Its primary therapeutic goal is to reduce cell proliferation in cancer models by blocking this pathway.
Q2: We are observing unexpected cytotoxicity in our cardiomyocyte cell lines, even at low concentrations of this compound. What could be the cause?
This is a known off-target effect of this compound due to its inhibitory activity against Kinase Beta (KB), a kinase structurally related to KA that plays a crucial role in cardiomyocyte survival. We recommend performing a cell viability assay with a KB-specific inhibitor as a positive control to confirm this off-target effect in your system.
Q3: Our metabolic assays show a significant alteration in glucose uptake in cells treated with this compound, which is not consistent with the known function of its primary target, Kinase Alpha. Why is this happening?
This compound has been shown to interact with Protein Gamma (PG), a protein involved in the regulation of glucose transport. This interaction is independent of its kinase inhibitory activity. To dissect these effects, we suggest using a structurally distinct KA inhibitor that does not bind to PG.
Q4: How can we confirm that the observed phenotype in our experiment is due to the inhibition of Kinase Alpha and not an off-target effect?
A rescue experiment is the gold standard for confirming on-target activity. This can be achieved by expressing a mutated, this compound-resistant version of Kinase Alpha in your cells. If the phenotype is reversed upon expression of the resistant mutant in the presence of this compound, it confirms the effect is on-target.
Troubleshooting Guides
Issue 1: Distinguishing On-Target vs. Off-Target Phenotypes
Symptoms:
-
The observed cellular phenotype does not align with the known function of the primary target, Kinase Alpha.
-
Inconsistent results across different cell lines that have varying expression levels of potential off-targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-target vs. off-target effects.
Issue 2: Managing Cardiotoxicity in Pre-clinical Models
Symptoms:
-
Decreased viability of cardiomyocytes in culture.
-
Arrhythmic beating of cultured cardiomyocytes.
Mitigation Strategy:
-
Lower the Dose: Determine the therapeutic window where Kinase Alpha is inhibited with minimal effect on Kinase Beta.
-
Use a Co-treatment: A potential strategy is the co-administration of a cardio-protective agent, though this requires extensive validation.
-
Structural Modification: For long-term development, medicinal chemistry efforts may be required to design derivatives of this compound with higher selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interactions.
Table 1: Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| Kinase Alpha (On-Target) | 15 | 5 |
| Kinase Beta (Off-Target) | 150 | 60 |
| Kinase Gamma (Control) | >10,000 | >5,000 |
| Kinase Delta (Control) | >10,000 | >8,000 |
Table 2: Non-Kinase Off-Target Interaction
| Off-Target Protein | Binding Affinity (Kd, µM) | Functional Effect |
| Protein Gamma | 5.2 | Altered Glucose Metabolism |
| Protein Delta (Control) | >100 | No significant binding |
| Protein Epsilon (Control) | >120 | No significant binding |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of kinases.
Methodology:
-
A panel of recombinant kinases (including Kinase Alpha and Kinase Beta) is used.
-
Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.
-
This compound is serially diluted and added to the kinase reactions.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Rescue Experiment with Resistant Mutant
Objective: To confirm that the observed biological effect of this compound is mediated through the inhibition of Kinase Alpha.
Methodology:
-
Introduce a point mutation in the ATP-binding pocket of Kinase Alpha (e.g., a gatekeeper mutation) that confers resistance to this compound.
-
Clone both the wild-type and the resistant mutant of Kinase Alpha into an expression vector.
-
Transfect the target cells with either the wild-type or resistant mutant construct.
-
Treat the transfected cells with this compound at a concentration that elicits the phenotype of interest.
-
Assess the phenotype in both cell populations. A reversal of the phenotype in the cells expressing the resistant mutant confirms the on-target effect.
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by this compound.
On-Target Pathway: Pathway A
Caption: this compound inhibits the pro-proliferative Pathway A.
Off-Target Pathway: Cardiomyocyte Survival
Caption: Off-target inhibition of Kinase Beta by this compound.
Technical Support Center: AXT-914 PTH Release Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AXT-914 to achieve maximal parathyroid hormone (PTH) release in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce PTH release?
A1: this compound is an orally active, small molecule calcilytic. It functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR) located on the surface of parathyroid cells. By antagonizing the CaSR, this compound inhibits the intracellular signaling cascade that normally suppresses PTH secretion in response to extracellular calcium. This inhibition leads to a significant increase in the release of stored PTH from the parathyroid glands.
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: Based on available data, a concentration range of 1 nM to 20 nM has been shown to be effective in vitro for modulating CaSR activity.[1] For initial dose-response studies, it is recommended to test a logarithmic dose range (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for maximal PTH release in your specific experimental system.
Q3: What vehicle should be used to dissolve this compound for in vitro studies?
A3: While specific solvent information for this compound in vitro is not detailed in the provided search results, compounds of this nature are often dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: How quickly can I expect to see an increase in PTH release after this compound administration?
A4: In vivo studies in mice have shown a significant increase in plasma PTH concentrations as early as 30 minutes post-dose.[1] For in vitro experiments using primary parathyroid cells, the response is expected to be rapid, likely within a similar timeframe, as the compound directly interacts with the cells.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro PTH release experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PTH Signal | 1. Incorrect Reagent Order/Preparation: Key reagents for the PTH ELISA were added in the wrong order or prepared incorrectly. 2. Inactive Substrate or Conjugate: The enzyme conjugate or substrate for the ELISA has lost activity. 3. Insufficient Incubation Time: Incubation times for the PTH release assay or the ELISA were too short. 4. Low Cell Viability: The primary parathyroid cells are not viable or healthy. | 1. Verify Protocol: Double-check the ELISA protocol and ensure all reagents are added in the correct sequence and at the right concentrations. 2. Test Reagents: Test the activity of the enzyme conjugate and substrate independently. 3. Optimize Incubation: Ensure adequate incubation times as per the protocol. For PTH release, a time-course experiment (e.g., 30, 60, 120 minutes) may be necessary. 4. Assess Cell Health: Check cell viability using methods like Trypan Blue exclusion before and after the experiment. |
| High Background in PTH ELISA | 1. Insufficient Washing: Unbound antibodies or reagents were not adequately washed away.[2] 2. Non-specific Binding: Antibodies are binding non-specifically to the plate or other proteins. 3. Contaminated Buffers: Wash buffers or other reagents are contaminated. | 1. Improve Washing Technique: Ensure thorough and consistent washing between ELISA steps. Consider adding a brief soaking step.[2] 2. Use Blocking Buffer: Ensure an appropriate blocking buffer is used to prevent non-specific binding. 3. Prepare Fresh Buffers: Use freshly prepared, sterile buffers for all steps. |
| Poor Reproducibility (High Well-to-Well Variation) | 1. Pipetting Errors: Inconsistent pipetting volumes between wells.[2] 2. Inconsistent Incubation Times: Variation in the time each well is incubated.[2] 3. Edge Effects: Wells at the edge of the plate are incubating at a different temperature or evaporating more quickly. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use a consistent pipetting technique.[2] 2. Standardize Timing: Use a multichannel pipette for adding reagents to minimize time differences between wells.[2] 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer/media to create a more uniform environment. |
| Unexpectedly Low PTH Release with this compound | 1. Suboptimal this compound Concentration: The concentration of this compound used is not within the optimal range for your cell system. 2. High Extracellular Calcium: The basal calcium concentration in your culture medium is too high, counteracting the effect of this compound. 3. Degradation of this compound: The compound may be unstable in the experimental conditions. | 1. Perform Dose-Response: Conduct a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 nM to 10 µM). 2. Adjust Calcium Levels: Modulate the extracellular calcium concentration in your assay buffer to observe the effect of this compound under different calcium conditions.[3] 3. Check Compound Stability: While specific stability data is limited, prepare fresh this compound solutions for each experiment. |
Data Presentation
The following tables summarize the reported effective concentrations and doses of this compound from various studies.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type | Concentration | Observed Effect | Citation |
| HEK293 cells expressing mutant CaSR | 1-20 nM | Concentration-dependent decrease in intracellular calcium response. | [1] |
| HEK293 cells expressing mutant CaSR | 10 nM | Normalization of the gain-of-function of the mutant CaSR. | [1] |
Table 2: In Vivo Effective Doses of this compound
| Animal Model | Dose | Route of Administration | Observed Effect on PTH | Citation |
| Mouse | 10 mg/kg | Oral gavage | Significant increase in plasma PTH at 30 minutes. | [1] |
| Rat | 5 and 10 mg/kg | Oral | Increased serum PTH levels after 2 weeks. | [4] |
| Rat | 10 mg/kg | Oral | Increased serum PTH levels after 3 weeks. | [4] |
Table 3: Human Clinical Trial Doses of this compound
| Study Population | Doses Administered | Route of Administration | Citation |
| Healthy Volunteers | Single ascending doses: 4 to 120 mg | Oral | |
| Healthy Volunteers | Multiple doses: 60 or 120 mg daily for 12 days | Oral | |
| Postmenopausal Women | 45 and 60 mg | Oral |
Experimental Protocols
Protocol 1: In Vitro PTH Release Assay from Primary Parathyroid Cells
This protocol provides a general framework for assessing this compound-induced PTH release from isolated primary parathyroid cells.
1. Materials:
-
Isolated primary parathyroid cells (e.g., from bovine or rodent models)
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements
-
Assay Buffer: A balanced salt solution with a defined calcium concentration (e.g., 0.5 mM to 1.5 mM)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Vehicle control (DMSO)
-
PTH ELISA kit
-
96-well cell culture plates
-
Multichannel pipette
2. Methods:
-
Cell Seeding: Seed primary parathyroid cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
Pre-incubation: Gently wash the cells with Assay Buffer. Pre-incubate the cells in Assay Buffer for a defined period (e.g., 30-60 minutes) to establish a baseline.
-
Treatment: Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Stimulation: Remove the pre-incubation buffer and add the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-120 minutes) at 37°C in a humidified incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cell layer.
-
PTH Quantification: Measure the concentration of PTH in the collected supernatants using a validated PTH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PTH concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in parathyroid cells.
Experimental Workflow for this compound Dose-Response Study
Caption: Experimental workflow for this compound dose-response study.
References
- 1. google.com [google.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AXT-914
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter during experiments with AXT-914.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a calcilytic, which acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). By inhibiting the CaSR, this compound can rectify gain-of-function mutations in the receptor, leading to an increase in plasma parathyroid hormone (PTH) and calcium levels.[1] It has been investigated as a potential targeted therapy for Autosomal Dominant Hypocalcemia type 1 (ADH1).[1]
Q2: We are observing significant variability in plasma calcium and PTH levels in our animal models after oral administration of this compound. What could be the cause?
Inconsistent plasma levels of calcium and PTH can stem from several factors:
-
Gavage Technique: Improper oral gavage can lead to incomplete or variable dosing. Ensure consistent technique and volume for all animals.
-
Fasting State: The fasting state of the animals can affect the absorption of this compound. Standardize the fasting period before dosing.
-
Vehicle Formulation: The solubility and stability of this compound in the vehicle are crucial for consistent absorption. Ensure the compound is fully dissolved and the formulation is homogeneous.
-
Animal Strain and Genetics: Different mouse or rat strains can exhibit metabolic and physiological differences, affecting drug metabolism and response. The original studies cited used a specific mouse model for ADH1.[1]
Q3: Our in vitro experiments with this compound on HEK293 cells expressing CaSR mutants show a weaker than expected response. What are the potential reasons?
Several factors can contribute to a diminished in vitro response:
-
Cell Passage Number: High-passage number cells can have altered receptor expression and signaling. Use cells within a validated passage range.
-
Compound Stability: this compound, like many small molecules, may be sensitive to storage conditions and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Conditions: The concentration of extracellular calcium in your assay buffer is a critical parameter when studying a calcilytic. Ensure this concentration is physiological and consistent across experiments.
-
Mutant Receptor Expression: Verify the expression level and localization of the mutant CaSR in your cell line, as low or improper expression will dampen the response.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Efficacy
You are administering this compound to a mouse model of ADH1 and observing inconsistent effects on plasma calcium and PTH.
Caption: Troubleshooting workflow for in vivo variability.
| Parameter | Recommendation |
| Dosing | Refine and standardize the oral gavage technique. Consider subcutaneous administration if oral absorption remains highly variable. |
| Vehicle | Test different pharmaceutically acceptable vehicles to ensure complete dissolution and stability of this compound. |
| Animal Handling | Acclimatize animals to handling and gavage procedures to minimize stress-induced physiological changes. |
| Data Analysis | Increase sample size to improve statistical power and account for biological variability. |
Issue 2: Inconsistent In Vitro Potency (IC50/EC50)
Your dose-response curves for this compound in a cell-based assay are not reproducible.
Caption: Troubleshooting workflow for in vitro inconsistency.
| Parameter | Recommendation |
| Compound Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if photosensitive. |
| Cell Culture | Maintain a consistent cell culture protocol, including seeding density and growth phase at the time of the experiment. |
| Assay Protocol | Standardize all steps of the assay, including reagent addition, incubation times, and plate reading. |
| Controls | Include appropriate positive and negative controls in every assay plate to monitor for variability. |
Experimental Protocols
In Vivo Efficacy in a Mouse Model of ADH1
This protocol is based on the study by Hannan et al. and is intended as a template.[1]
-
Animal Model: Adult male and female Nuf mice (a model for ADH1).
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% methylcellulose in water).
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).
-
Dosing: Administer a single 10 mg/kg dose of this compound or vehicle by oral gavage.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 30, 60, 120, 240 minutes).
-
Biochemical Analysis: Measure plasma PTH and albumin-adjusted calcium concentrations at each time point.
| Parameter | Vehicle-Treated (n=6) | This compound-Treated (n=7) | Time Point | P-value |
| Plasma PTH (pmol/L) | 23 ± 4 | 104 ± 29 | 30 min | <0.05 |
| Plasma Calcium (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | 120 min | <0.001 |
Data presented as mean ± SEM.[1]
In Vitro Assessment of this compound Activity
This protocol is a general guide for assessing the activity of this compound on HEK293 cells expressing a mutant CaSR.
-
Cell Culture: Culture HEK293 cells stably expressing the mutant CaSR of interest in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a physiological buffer containing a fixed concentration of extracellular calcium.
-
Assay:
-
Wash the cells with the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified period.
-
Measure the intracellular calcium response using a suitable fluorescent indicator (e.g., Fura-2 AM).
-
-
Data Analysis: Plot the change in intracellular calcium as a function of this compound concentration to determine the IC50.
Signaling Pathway
This compound Mechanism of Action on the Calcium-Sensing Receptor (CaSR)
Caption: this compound's inhibitory effect on the CaSR pathway.
References
Technical Support Center: Management of AXT-914-Induced Hypercalcemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating hypercalcemia observed during preclinical studies with AXT-914. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
Issue: Elevated serum calcium levels observed post-AXT-914 administration.
Potential Cause:
This compound is a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). Its mechanism of action involves antagonizing the CaSR in the parathyroid gland, leading to an increase in parathyroid hormone (PTH) secretion.[1][2] This elevation in PTH stimulates bone resorption and renal calcium reabsorption, thereby increasing serum calcium levels.[1][2][3][4] At higher doses, this intended pharmacological effect can lead to hypercalcemia. Early clinical studies with this compound were terminated due to dose-limiting effects on serum calcium, confirming this risk.[1]
Solution:
A multi-faceted approach can be employed to manage this compound-induced hypercalcemia, focusing on enhancing calcium excretion and inhibiting bone resorption.
Immediate Steps:
-
Discontinue or Reduce this compound Dosing: The first and most critical step is to cease or lower the administration of this compound to prevent further increases in serum calcium.
-
Fluid Therapy: Administer intravenous (IV) fluids, specifically 0.9% sodium chloride (saline). This promotes calciuresis (urinary calcium excretion) by increasing the glomerular filtration rate.[5][6][7] Avoid calcium-containing fluids like Lactated Ringer's solution.[5]
-
Diuresis: Following rehydration, administration of a loop diuretic such as furosemide can further enhance renal calcium excretion.[5][6][7] It is crucial to ensure the animal is adequately hydrated before starting diuretic therapy to prevent dehydration and potential kidney injury. Thiazide diuretics should be avoided as they can decrease renal calcium excretion.[5]
Secondary Interventions (if hypercalcemia is severe or persistent):
-
Bisphosphonates: These drugs, such as pamidronate or zoledronic acid, are potent inhibitors of osteoclast-mediated bone resorption.[5][6][8] They are highly effective in lowering serum calcium but have a slower onset of action (24-48 hours).[8]
-
Glucocorticoids: Corticosteroids like prednisone or dexamethasone can help lower serum calcium by decreasing bone resorption, reducing intestinal calcium absorption, and increasing renal calcium excretion.[6][8][9]
-
Calcitonin: This hormone rapidly inhibits osteoclastic bone resorption and can be used for a quick reduction in serum calcium.[7] However, its effects are short-lived due to the rapid development of tachyphylaxis (diminished response).[7][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hypercalcemia?
This compound is a calcilytic compound that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). By inhibiting the CaSR on parathyroid cells, it tricks the body into perceiving low calcium levels, leading to increased secretion of parathyroid hormone (PTH).[1][2] Elevated PTH then acts on bone and kidneys to increase serum calcium. Hypercalcemia occurs when the dose of this compound leads to a supraphysiological increase in PTH and consequently, an excessive elevation of serum calcium.[1]
Q2: At what dose of this compound has hypercalcemia been observed?
In a study with a mouse model of hypocalcemia, a single 10 mg/kg oral dose of this compound resulted in a significant increase in plasma albumin-adjusted calcium.[2] In a rat model of postsurgical hypoparathyroidism, oral administration of 5 and 10 mg/kg of this compound for two weeks increased serum calcium levels.[3][4] An early clinical trial in humans was terminated due to increases in total serum calcium of 8.0% and 10.7% in the 45 mg and 60 mg this compound treatment groups, respectively.[1]
Q3: What are the clinical signs of hypercalcemia in animal models?
Clinical signs of hypercalcemia can be subtle but may include polyuria (increased urination), polydipsia (increased thirst), anorexia, lethargy, vomiting, and constipation.[6] In severe cases, neurological signs and cardiac arrhythmias may be observed.
Q4: How frequently should I monitor serum calcium levels during my experiment?
Given that this compound can cause significant increases in plasma calcium within 120 minutes of a single dose, frequent monitoring is recommended, especially during initial dose-finding studies.[2] Monitoring should be most frequent within the first 2-4 hours post-dose and can be adjusted based on the observed pharmacokinetic and pharmacodynamic profile of the drug in your specific animal model.
Q5: Are there any dietary modifications that can help manage this compound-induced hypercalcemia?
Yes, providing a low-calcium diet can help reduce the amount of calcium available for intestinal absorption, thereby aiding in the management of hypercalcemia.[8]
Data Summary Tables
Table 1: Effect of this compound on Serum Calcium in Animal Models
| Animal Model | Dose | Dosing Regimen | Change in Serum Calcium | Reference |
| Mouse (Nuf model) | 10 mg/kg | Single oral gavage | Significant increase at 120 min post-dose | [2] |
| Rat (hemi-parathyroidectomy) | 5 and 10 mg/kg | Oral administration for 2 weeks | Increased serum calcium levels | [3][4] |
| Rat (total parathyroidectomy with autotransplantation) | 10 mg/kg | Oral administration for 3 weeks | Increased serum calcium levels | [3][4] |
Table 2: Therapeutic Agents for Managing Drug-Induced Hypercalcemia in Animal Models
| Therapeutic Agent | Mechanism of Action | Typical Dosage (Canine/Feline - adjust for rodents) | Onset of Action | Key Considerations |
| 0.9% Saline | Promotes calciuresis | 2-3 times maintenance rate | Rapid | Avoid calcium-containing fluids |
| Furosemide | Increases renal calcium excretion | 2-4 mg/kg IV, SC, PO q8-12h | Rapid | Ensure adequate hydration first |
| Pamidronate | Inhibits osteoclast activity | Dogs: 1.3-2 mg/kg, IV over 2-4 hours | 24-48 hours | Can cause nephrotoxicity at high doses |
| Prednisone/Prednisolone | Decreases bone resorption and intestinal absorption, increases renal excretion | 1-2.2 mg/kg BID | Hours to days | May interfere with diagnosis of underlying conditions |
| Calcitonin | Inhibits osteoclast activity | 4-6 IU/kg SC q8-12h | 2-4 hours | Effect is short-lived due to tachyphylaxis |
Experimental Protocols
Protocol 1: Monitoring Serum Calcium in Rodent Models Treated with this compound
-
Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) prior to this compound administration to determine baseline serum calcium levels.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage).
-
Post-Dose Sampling: Collect blood samples at regular intervals post-administration. Based on available data, recommended time points include 30, 60, 120, and 240 minutes.[2]
-
Sample Processing: Process blood samples to separate serum.
-
Calcium Measurement: Analyze serum calcium concentrations using a biochemistry analyzer. It is advisable to measure both total and ionized calcium, as ionized calcium is the biologically active form.
Protocol 2: Emergency Management of Severe Hypercalcemia in a Rodent Model
-
Confirm Hypercalcemia: Confirm severe hypercalcemia via serum biochemistry.
-
Discontinue this compound: Immediately cease administration of this compound.
-
Fluid Resuscitation: Administer 0.9% saline subcutaneously or intravenously at a rate appropriate for the species and degree of dehydration.
-
Administer Furosemide: Once the animal is hydrated, administer furosemide (e.g., 1-5 mg/kg SC or IP) to promote calciuresis.
-
Administer Calcitonin: For a rapid decrease in calcium, administer salmon calcitonin (e.g., 2-4 IU/kg SC).
-
Monitor: Continuously monitor serum calcium levels and the animal's clinical condition.
Visualizations
References
- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vpisglobal.com [vpisglobal.com]
- 6. dvm360.com [dvm360.com]
- 7. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 8. vcahospitals.com [vcahospitals.com]
- 9. academy.royalcanin.com [academy.royalcanin.com]
- 10. A Simplified Approach to the Management of Hypercalcemia [openurologyandnephrologyjournal.com]
Improving the bioavailability of AXT-914 in oral administration
Technical Support Center: AXT-914 Oral Bioavailability
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability for this compound in our preclinical animal models. What are the potential underlying causes?
A1: Low and variable oral bioavailability for a compound like this compound, a small molecule, can stem from several factors. Based on its chemical structure, potential challenges include:
-
Poor Aqueous Solubility: this compound is a relatively lipophilic molecule, which may lead to low solubility in the gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2]
-
Low Intestinal Permeability: The molecule's size and physicochemical properties might hinder its ability to efficiently cross the intestinal epithelial barrier.[3][]
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the liver or the intestinal wall before it reaches systemic circulation, reducing the amount of active drug.[1][5]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[6]
Q2: What initial steps should we take to diagnose the primary barrier to this compound's oral absorption?
A2: A systematic approach is recommended to identify the root cause of poor bioavailability. We suggest the following experimental workflow:
Caption: Diagnostic workflow for investigating poor oral bioavailability.
Q3: Which formulation strategies are most likely to be effective for a lipophilic compound like this compound?
A3: For lipophilic compounds with poor aqueous solubility, several formulation strategies can be employed to enhance oral absorption.[2][7] These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[2][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[1][7]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, thereby improving its bioavailability.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro permeability assays.
| Symptom | Potential Cause | Suggested Action |
| High variability in apparent permeability (Papp) values across experiments. | Inconsistent Caco-2 cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range before and after the experiment. |
| Papp value is unexpectedly low for a moderately lipophilic compound. | This compound may be a substrate for efflux transporters (e.g., P-gp) expressed in Caco-2 cells. | Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[6] |
| Poor recovery of this compound at the end of the assay. | The compound may be binding to the plastic of the assay plates or may be unstable in the assay buffer. | Use low-binding plates and assess the stability of this compound in the assay buffer over the time course of the experiment. |
Issue 2: Formulation approaches are not yielding significant improvements in vivo.
| Symptom | Potential Cause | Suggested Action |
| An improved formulation based on in vitro dissolution does not translate to higher in vivo exposure. | The in vitro dissolution method may not be biorelevant. The formulation may be precipitating in the gastrointestinal tract upon dilution. | Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states. Also, perform in vitro precipitation studies. |
| A lipid-based formulation shows poor in vivo performance. | The formulation may not be effectively emulsifying in the gastrointestinal tract. The lipid components may be poorly digested and absorbed. | Optimize the formulation by screening different surfactants and co-solvents to ensure spontaneous and robust emulsion formation. Consider the use of long-chain versus medium-chain lipids. |
| An amorphous solid dispersion shows initial promise but has stability issues. | The amorphous form of this compound may be converting back to the less soluble crystalline form over time, especially under high humidity and temperature. | Conduct long-term stability studies of the ASD under various conditions. Select a polymer that has a high glass transition temperature (Tg) and good miscibility with this compound to inhibit recrystallization. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. Monolayer integrity is confirmed by measuring TEER.
-
Transport Studies:
-
A-B Transport (Apparent Permeability): this compound solution is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.
-
B-A Transport (Efflux): this compound solution is added to the basolateral (B) side, and samples are taken from the apical (A) side.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess active transport.[6]
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Propranolol (High Permeability Control) | >10 | >10 | ~1 |
| Digoxin (P-gp Substrate Control) | <1 | >2 | >2 |
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of different this compound formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV) Group: A single IV bolus dose of this compound is administered to determine the systemic clearance and volume of distribution.[8]
-
Oral (PO) Groups: Different formulations of this compound are administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma is separated, and the concentration of this compound is quantified by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) are calculated using non-compartmental analysis.[9]
Data Presentation:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | F (%) |
| This compound in Suspension (PO) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound SEDDS (PO) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound ASD (PO) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound Solution (IV) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 100 |
Visualization of Key Concepts
Caption: Key barriers to the oral absorption of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. selvita.com [selvita.com]
Avoiding AXT-914 degradation in experimental setups
Technical Support Center: AXT-914
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. Due to the limited publicly available experimental data on this compound, this document combines information from its known chemical structure with general best practices for handling small molecule inhibitors, particularly those in the quinazolinone class which are often tyrosine kinase inhibitors.
Compound Information:
-
IUPAC Name: 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one[1]
-
Molecular Formula: C27H23BrN2O2[1]
-
Molecular Weight: 487.4 g/mol [1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting and storing this compound?
A1: For initial stock solutions, sterile, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is a hydrophobic molecule, and DMSO will facilitate its dissolution. For working solutions in cell culture, the DMSO stock should be serially diluted in your aqueous experimental medium. To avoid precipitation, ensure the final DMSO concentration in your assay is low, typically below 0.5%.
Q2: How should I store this compound solutions to prevent degradation?
A2: Lyophilized this compound should be stored at -20°C or -80°C, protected from light. DMSO stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Aqueous working solutions should be prepared fresh for each experiment and not stored.
Q3: What are the likely on-target and off-target effects of this compound?
A3: While the specific targets of this compound are not extensively documented in public literature, its quinazolinone core is a common feature in tyrosine kinase inhibitors (TKIs).[2][3] Therefore, on-target effects are likely related to the inhibition of a specific tyrosine kinase signaling pathway. Off-target effects, common with TKIs, could involve the inhibition of other kinases, leading to unexpected phenotypes or toxicity.[4][5] It is crucial to include appropriate controls to differentiate on-target from off-target effects.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Degradation: See the troubleshooting section on degradation.
-
Solubility Issues: this compound may precipitate out of aqueous solutions, especially at higher concentrations.
-
Pipetting Errors: Ensure accurate dilutions, especially when working with potent compounds.
-
Cell Culture Variability: Differences in cell passage number, density, or health can impact results.
Troubleshooting Guide
Issue 1: this compound Precipitates in Aqueous Media
| Potential Cause | Recommended Solution |
| Low solubility in aqueous buffers. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your final aqueous medium, ensuring vigorous mixing after each dilution step. |
| Final DMSO concentration is too low. | While aiming for a low final DMSO concentration, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is generally a good starting point. |
| Saturation of the compound in the medium. | Determine the maximum soluble concentration of this compound in your specific medium through a solubility test. |
Issue 2: Loss of this compound Activity Over Time
| Potential Cause | Recommended Solution |
| Chemical Degradation: The propargyl ether group in this compound may be susceptible to hydrolysis or oxidation, especially in aqueous solutions and when exposed to light. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Protect all solutions from light. Consider de-gassing aqueous buffers to minimize dissolved oxygen. |
| Repeated Freeze-Thaw Cycles: Aliquoting the DMSO stock solution is crucial to avoid degradation from repeated temperature changes. | Upon first use, divide your DMSO stock solution into single-use aliquots and store them at -80°C. |
| Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | Use low-adhesion polypropylene tubes and pipette tips. Pre-rinsing tips with the solution can also help. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Bring the vial of lyophilized this compound to room temperature.
-
Under sterile conditions, add the required volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use, light-protected, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM DMSO stock.
-
Perform serial dilutions in your final experimental medium (e.g., cell culture media) to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old media from the cells and add an equal volume of the 2x this compound working solutions to the corresponding wells. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | % Purity after 1 Month | % Purity after 6 Months |
| 4°C | 95% | 80% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. AXT914 | C27H23BrN2O2 | CID 59259095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
AXT-914 and Other Calcilytics: A Comparative Analysis of Efficacy in Osteoporosis Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcilytics, a class of small molecules that antagonize the calcium-sensing receptor (CaSR), were once a promising therapeutic avenue for osteoporosis. The rationale was to induce a transient, pulsatile release of endogenous parathyroid hormone (PTH), mimicking the anabolic effects of injectable PTH analogs like teriparatide. This approach aimed to stimulate bone formation and increase bone mineral density (BMD). Among the compounds investigated was AXT-914, alongside others such as Ronacaleret and MK-5442 (also known as JTT-305). However, the clinical development of these compounds for osteoporosis has been largely unsuccessful. This guide provides a comparative analysis of the efficacy of this compound versus other calcilytic compounds, based on available clinical trial data.
Mechanism of Action: The Calcium-Sensing Receptor (CaSR)
The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium inhibits the secretion of PTH. Calcilytics act as allosteric antagonists of the CaSR, thereby blocking this inhibitory signal and stimulating the release of PTH. The therapeutic goal for osteoporosis was to achieve a sharp, transient increase in PTH, which is known to have an anabolic effect on bone, leading to increased bone formation by osteoblasts.
Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor.
Comparative Efficacy Data
Clinical trials for this compound and other calcilytics ultimately failed to demonstrate a clinically meaningful anabolic effect on bone, leading to the discontinuation of their development for osteoporosis. The primary reasons cited were a lack of significant improvement in bone mineral density and the occurrence of dose-limiting hypercalcemia.
| Compound | Study Population | Dosage | Duration | Key Efficacy Endpoints | Outcome |
| This compound | Postmenopausal women | 45 mg and 60 mg daily | 4 weeks | Bone Turnover Markers: No expected changes observed.[1] | Trial Terminated: Lack of efficacy on bone biomarkers and dose-limiting increases in serum calcium.[1] |
| Serum Calcium: Increased by 8.0% (45 mg) and 10.7% (60 mg) from baseline.[1] | |||||
| Ronacaleret | Postmenopausal women with low BMD | 100, 200, 300, 400 mg daily | 12 months | Lumbar Spine BMD: Modest increases of 0.3-1.6%.[2] | Suboptimal Efficacy: Significantly lower BMD increase compared to teriparatide (9.1%) and alendronate (4.5%).[2] |
| Total Hip BMD: Small decreases observed.[2] | Induced a state of mild hyperparathyroidism due to prolonged PTH elevation.[2][3] | ||||
| Bone Turnover Markers: Increased, similar to teriparatide.[2] | |||||
| MK-5442 (JTT-305) | Postmenopausal women with osteoporosis | 2.5, 5, 7.5, 10, 15 mg daily | 6-12 months | BMD (all sites): No statistically significant differences compared to placebo.[4] | Suboptimal Efficacy: Despite increases in bone formation markers, no significant BMD improvement was observed.[1][4] |
| Bone Formation Markers (P1NP, BSAP): Significant increases by 6 months.[4] | Development halted due to lack of efficacy. | ||||
| Bone Resorption Markers (s-CTx, u-NTx): Initial decrease followed by a significant increase by 6 months.[4] | |||||
| Hypercalcemia: Frequency increased with higher doses.[4] |
Experimental Protocols
The clinical trials for these calcilytic compounds followed generally similar designs, focusing on safety, pharmacokinetics, and efficacy in postmenopausal women with low bone mass or osteoporosis.
This compound Phase I/II Study in Postmenopausal Women
-
Study Design: A randomized, double-blind, active- and placebo-controlled, parallel-group study.[1]
-
Participants: Healthy postmenopausal women.[1]
-
Intervention:
-
Key Assessments:
Ronacaleret Phase II Study
-
Study Design: A randomized, placebo-controlled, dose-ranging trial.[2]
-
Participants: 569 postmenopausal women with low BMD.[2]
-
Intervention:
-
Key Assessments:
-
Primary Efficacy Endpoint: Percentage change from baseline in lumbar spine BMD at 12 months, assessed by dual-energy X-ray absorptiometry (DXA).[2]
-
Secondary Efficacy Endpoints: Percentage change in BMD at the total hip, femoral neck, and trochanter.[2]
-
Bone Turnover Markers: Serum procollagen type 1 N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BSAP) for bone formation, and serum C-terminal telopeptide of type I collagen (CTX) for bone resorption.[5]
-
Pharmacodynamics: Serum PTH and calcium levels.[2]
-
MK-5442 (JTT-305) Phase II Study
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.[1][4]
-
Participants: 383 postmenopausal women with osteoporosis.[4]
-
Intervention:
-
Key Assessments:
-
Primary Efficacy Endpoint: Percentage change from baseline in BMD at the lumbar spine, total hip, femoral neck, and trochanter at 6 months.[4]
-
Bone Turnover Markers: Serum P1NP and BSAP (formation), and serum CTX and urinary N-telopeptide (NTx) (resorption).[4]
-
Pharmacodynamics: Serum PTH and calcium levels.[4]
-
Safety: Incidence of hypercalcemia.[4]
-
Below is a diagram representing a generalized experimental workflow for the clinical trials of these calcilytic compounds.
Conclusion
The clinical development of this compound and other calcilytic compounds for the treatment of osteoporosis highlights a significant challenge in drug development: translating a promising mechanism of action into clinical efficacy. While these agents successfully modulated their target, the CaSR, to induce PTH secretion, the resulting physiological response did not produce the desired anabolic effect on the skeleton. The prolonged, rather than pulsatile, elevation of PTH likely led to a state resembling mild hyperparathyroidism, which is not conducive to net bone formation. Furthermore, the on-target effect of increasing serum calcium proved to be a dose-limiting safety concern. These findings have led to the cessation of clinical trials for this class of drugs for osteoporosis and serve as a crucial case study for future drug development in this therapeutic area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2, randomized, placebo-controlled, dose-ranging study of the calcium-sensing receptor antagonist MK-5442 in the treatment of postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
AXT-914 Fails to Emulate Anabolic Effects of Teriparatide on Bone Turnover Markers in Postmenopausal Women
A clinical trial investigating AXT-914, an oral calcium-sensing receptor (CaSR) antagonist, revealed its inability to replicate the bone-building effects of teriparatide, a standard anabolic treatment for osteoporosis. The study, conducted in healthy postmenopausal women, was terminated prematurely due to a lack of efficacy in stimulating bone formation biomarkers and dose-limiting increases in serum calcium.
This compound was designed to transiently increase parathyroid hormone (PTH) levels by blocking the CaSR on the parathyroid gland. This mechanism was intended to mimic the anabolic effects of intermittent PTH administration, as seen with teriparatide, thereby promoting bone formation. However, the anticipated downstream effects on bone turnover markers were not observed in the clinical study. In contrast, teriparatide demonstrated the expected increase in markers of bone formation.
This guide provides a comparative analysis of the effects of this compound and teriparatide on bone turnover markers, based on available clinical trial data. It also details the experimental protocols and the distinct signaling pathways of these two agents.
Comparative Effects on Bone Turnover Markers and Serum Calcium
The following table summarizes the key findings from a randomized, double-blind, active- and placebo-controlled study in healthy postmenopausal women over a 4-week period.
| Parameter | This compound (45 mg) | This compound (60 mg) | Teriparatide (20 µg) | Placebo |
| Bone Formation Biomarkers | No expected changes observed[1] | No expected changes observed[1] | Expected increases observed (data not quantified in source)[1] | No significant changes |
| Increase in Total Serum Calcium | 8.0%[1] | 10.7%[1] | 1.3%[1] | 1.0%[1] |
Experimental Protocols
The clinical trial data cited above was obtained from a study with the following design:
Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose parallel group study.[1]
Participants: Healthy postmenopausal women.[1]
Treatment Groups:
-
This compound: 45 mg, administered orally once daily.[1]
-
This compound: 60 mg, administered orally once daily.[1]
-
Teriparatide (Forteo/PTH(1-34) fragment): 20 µg, administered subcutaneously once daily.[1]
-
Placebo.[1]
Duration: 4 weeks.[1]
Key Assessments:
-
Circulating bone biomarkers (specific markers not detailed in the primary source).[1]
-
Total serum calcium levels.[1]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and teriparatide are rooted in their different molecular targets and signaling pathways.
References
AXT-914 Clinical Trial Analysis: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the clinical trial results for AXT-914, an investigational oral calcilytic agent. It is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with an active comparator and placebo, alongside experimental protocols and identified limitations.
Overview of this compound
This compound is a quinazolin-2-one derivative that functions as an antagonist of the calcium-sensing receptor (CaSR) in the parathyroid gland.[1] This antagonism is designed to induce a sharp, transient release of parathyroid hormone (PTH), mimicking the anabolic effects of subcutaneously administered PTH therapies like teriparatide (Forteo) for the treatment of osteoporosis.[1] Early clinical studies aimed to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of orally administered this compound.[1]
Comparative Clinical Trial Results
Two primary early-phase clinical studies were conducted on this compound: a single and multiple ascending dose study in healthy volunteers, and a 4-week, randomized, double-blind, active- and placebo-controlled study in healthy postmenopausal women.[1] The latter study is the focus of this comparison, with teriparatide as the active comparator.
| Parameter | This compound (45 mg) | This compound (60 mg) | Teriparatide (20 µg) | Placebo |
| PTH Release | Induced desired transient PTH-release profiles.[1] | Induced desired transient PTH-release profiles.[1] | Known bone-anabolic PK profile.[1] | No significant change. |
| Bone Biomarkers | No expected changes in circulating bone biomarkers.[1] | No expected changes in circulating bone biomarkers.[1] | Expected changes in circulating bone biomarkers observed.[1] | No significant change.[1] |
| Total Serum Calcium | 8.0% increase from baseline.[1] | 10.7% increase from baseline.[1] | 1.3% increase from baseline.[1] | 1.0% increase from baseline.[1] |
| Tolerability | Well-tolerated at all doses.[1] | Well-tolerated at all doses.[1] | Not detailed in the provided search results. | Not detailed in the provided search results. |
Experimental Protocols
The pivotal comparative study was a randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose parallel group study involving healthy postmenopausal women.[1]
Study Design:
-
Participants: Healthy postmenopausal women.
-
Treatment Arms:
-
This compound (45 mg, oral, once daily)
-
This compound (60 mg, oral, once daily)
-
Placebo (oral, once daily)
-
Teriparatide (Forteo®, 20 µg, subcutaneous, once daily)
-
-
Duration: 4 weeks.
-
Blinding: Double-blind for this compound and placebo arms.
-
Control: Both active (teriparatide) and placebo controls were used.
-
Primary Endpoints: Changes in circulating bone biomarkers.
-
Secondary Endpoints: PTH release profiles, serum calcium levels, and overall tolerability.
Limitations and Trial Termination
The clinical development of this compound was halted due to a critical divergence between its pharmacodynamic effect on PTH release and its ultimate impact on bone metabolism and calcium homeostasis.
-
Lack of Anabolic Effect: Despite successfully inducing transient PTH release, this compound failed to translate this into the desired anabolic response, as evidenced by the lack of change in bone formation biomarkers.[1] This contrasts with teriparatide, which did produce the expected biomarker changes.[1]
-
Dose-Limiting Hypercalcemia: A significant and dose-dependent increase in total serum calcium levels was observed in the this compound treatment groups.[1] This persistent hypercalcemia was a dose-limiting factor and a primary reason for the trial's termination following a planned interim analysis.[1]
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Workflow of the this compound comparative clinical trial.
References
Independent Validation of AXT-914's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AXT-914, an investigational oral calcilytic, with the established bone anabolic agent, teriparatide. The analysis is based on available clinical data to evaluate the validation of this compound's mechanism of action for the treatment of osteoporosis.
Executive Summary
This compound was developed as an orally-active antagonist of the calcium-sensing receptor (CaSR), a "calcilytic," designed to induce sharp, transient releases of endogenous parathyroid hormone (PTH) to mimic the anabolic skeletal effects of injectable PTH analogs like teriparatide.[1] Early clinical studies confirmed that this compound could successfully induce the desired PTH-release profile. However, this stimulation of endogenous PTH did not translate into the expected anabolic effect on bone formation biomarkers.[1] Furthermore, the treatment was associated with a dose-limiting increase in serum calcium (hypercalcemia), leading to the termination of its clinical development for postmenopausal osteoporosis.[1][2] To date, there is a lack of independent clinical studies validating the therapeutic anabolic potential of this compound in osteoporosis. This guide compares the theoretical mechanism and clinical outcomes of this compound with teriparatide, the active comparator in its key clinical trial.
Comparison of this compound and Teriparatide
| Feature | This compound | Teriparatide (Forteo) |
| Drug Class | Calcilytic (Calcium-Sensing Receptor Antagonist)[1] | Recombinant Human Parathyroid Hormone (PTH) Analog (PTH 1-34) |
| Mechanism of Action | Blocks the CaSR on parathyroid glands, tricking the body into releasing its own PTH in a pulsatile manner.[1][3] | Directly activates PTH receptors on osteoblasts, stimulating new bone formation. |
| Administration | Oral[1] | Subcutaneous Injection |
| Primary Therapeutic Goal | Increase bone mineral density and reduce fracture risk in osteoporosis by stimulating endogenous PTH.[1] | Increase bone mineral density and reduce fracture risk in osteoporosis. |
| Status | Development for osteoporosis terminated.[2] | Approved for the treatment of osteoporosis. |
Clinical Trial Data Comparison
The following tables summarize the key findings from a randomized, double-blind, active- and placebo-controlled, 4-week study in healthy postmenopausal women.
Table 1: Effect on Bone Formation Biomarkers
| Treatment Group (4 weeks) | Change in Bone Formation Biomarkers | Outcome |
| This compound (45 mg or 60 mg) | No expected changes in circulating bone biomarkers. | Failed to demonstrate anabolic effect. |
| Teriparatide (20 µg) | Demonstrated expected increases in bone formation biomarkers. | Confirmed anabolic effect. |
| Placebo | No significant changes. | No anabolic effect. |
Table 2: Key Safety and Efficacy Outcomes
| Outcome Measure | This compound (45 mg) | This compound (60 mg) | Teriparatide (20 µg) | Placebo |
| PTH Release | Transient and reproducible PTH-release profile achieved.[1] | Transient and reproducible PTH-release profile achieved.[1] | N/A (exogenous PTH) | No significant change. |
| Increase in Serum Calcium | +8.0% from baseline[1] | +10.7% from baseline[1] | +1.3% from baseline[1] | +1.0% from baseline[1] |
| Clinical Trial Status | Terminated due to lack of efficacy and dose-limiting hypercalcemia.[1] | Terminated due to lack of efficacy and dose-limiting hypercalcemia.[1] | N/A (Active Comparator) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Parathyroid Hormone (PTH) Measurement
Intact PTH levels in serum or EDTA plasma are quantified using a two-site sandwich enzyme-linked immunosorbent assay (ELISA). This assay employs two antibodies specific to different regions of the PTH molecule (e.g., one for the N-terminal and one for the C-terminal), ensuring that only the full-length, biologically active hormone is measured.
-
Sample Collection: Blood is collected in serum separator tubes or EDTA-containing tubes. Given the short half-life of PTH, samples are centrifuged promptly to separate plasma/serum.
-
Assay Principle: The sample is added to a microplate pre-coated with a capture antibody. A second, enzyme-labeled detection antibody is then added, forming a "sandwich" complex (capture antibody - PTH - detection antibody).
-
Detection: A substrate is added, which reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the concentration of PTH in the sample and is quantified using a microplate reader against a standard curve.
Bone Turnover Marker Measurement
Bone formation and resorption are assessed by measuring specific biomarkers in the serum.
-
Procollagen Type I N-terminal Propeptide (P1NP): A marker of bone formation, P1NP is a byproduct of new type I collagen synthesis by osteoblasts. It is typically measured using a sandwich ELISA.
-
Protocol: Similar to the PTH ELISA, serum samples are incubated in wells coated with an anti-P1NP antibody. A second, enzyme-conjugated antibody is used for detection, and the resulting colorimetric signal is proportional to the P1NP concentration.
-
-
C-telopeptide of Type I Collagen (CTX-I): A marker of bone resorption, CTX-I is a peptide fragment released during the degradation of old type I collagen by osteoclasts. It is measured using a competitive or sandwich ELISA.
-
Protocol: In a competitive assay, the sample is mixed with a fixed amount of enzyme-labeled CTX-I and added to wells coated with an anti-CTX-I antibody. The sample's native CTX-I competes with the labeled CTX-I for antibody binding sites. The resulting signal is inversely proportional to the CTX-I concentration in the sample.
-
Total Serum Calcium Measurement
Total calcium concentration in the serum is determined using a colorimetric assay, often with the o-cresolphthalein complexone (CPC) method.
-
Sample Collection: Blood is drawn on a fasting patient with minimal venous occlusion to avoid artificially elevating calcium levels.
-
Assay Principle: In an alkaline solution, calcium in the serum sample binds with CPC to form a purple-colored complex.
-
Detection: The intensity of the color is measured spectrophotometrically (typically at a wavelength of ~570 nm). The absorbance is directly proportional to the total calcium concentration in the sample. Since about half of serum calcium is bound to albumin, results are often corrected for the patient's serum albumin level.
Visualizations
Caption: this compound antagonizes the CaSR, leading to PTH release.
Caption: Teriparatide directly activates PTH receptors on osteoblasts.
Caption: Workflow of the this compound clinical trial leading to termination.
References
- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Calcilytics as a Novel Treatment for Post-Surgical Hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of AXT-914 and Conventional Treatments for Hypocalcemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational drug AXT-914 with existing treatments for hypocalcemia, supported by available experimental data.
This compound is an orally active, small molecule calcilytic, which functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR). By antagonizing the CaSR in the parathyroid gland, this compound stimulates the release of parathyroid hormone (PTH), thereby increasing serum calcium levels. This mechanism of action positions this compound as a potential targeted therapy for hypocalcemia, particularly in conditions like hypoparathyroidism and autosomal dominant hypocalcemia type 1 (ADH1)[1].
Conventional treatments for hypocalcemia typically involve supplementation with calcium and vitamin D analogs (e.g., calcitriol), and in some cases, recombinant human parathyroid hormone (teriparatide) for patients with hypoparathyroidism. While effective in raising serum calcium, these therapies are associated with their own set of safety concerns, including the risk of hypercalcemia, hypercalciuria, and renal complications[2].
Quantitative Safety Data Comparison
The following table summarizes the known safety profiles of this compound and existing hypocalcemia treatments based on available clinical and real-world data.
| Treatment Class | Investigational/ Approved Status | Key Adverse Events | Quantitative Data on Adverse Events |
| This compound | Investigational | Hypercalcemia: Persistent, dose-related increase in serum calcium. | In a 4-week study of postmenopausal women, total serum calcium levels increased by 8.0% with a 45 mg dose and 10.7% with a 60 mg dose, compared to a 1.0% increase in the placebo group. This was deemed a "dose-limiting effect" leading to trial termination[1]. |
| Other adverse events: Generally reported as "well tolerated" in early studies, but detailed quantitative data on other specific adverse events are limited[1]. | |||
| Calcium and Vitamin D Supplements | Approved | Hypercalcemia: Elevated serum calcium levels. | The risk of hypercalcemia increases with higher doses of vitamin D. |
| Hypercalciuria: Excessive calcium in the urine. | In a study of postmenopausal women receiving 1200 mg/day of calcium carbonate, hypercalciuria occurred in those also receiving high-dose vitamin D (10,000 IU/day)[3]. | ||
| Nephrolithiasis (Kidney Stones): Increased risk with long-term supplementation. | High doses of vitamin D are commonly linked to nephrolithiasis and nephrocalcinosis. | ||
| Gastrointestinal effects: Constipation, nausea, and anorexia. | Abdominal pain is a frequently reported adverse drug reaction for cholecalciferol (Vitamin D3)[4]. | ||
| Teriparatide (rhPTH(1-34)) | Approved (for osteoporosis and hypoparathyroidism) | Hypercalcemia: Increased serum calcium levels. | Analysis of the FDA Adverse Event Reporting System (FAERS) shows a strong association between teriparatide and increased calcium levels, with a Proportional Reporting Ratio (PRR) of 50.73[5][6]. |
| Pain: Including pain in extremities and joint pain. | Pain in the extremities is a frequently reported adverse event[5][6]. | ||
| Nausea | A common side effect reported in clinical use[5][6]. | ||
| Muscle Spasms | A key adverse event identified in FAERS data with a PRR of 5.11[5][6]. | ||
| Headache | Reported as a side effect in individuals receiving teriparatide therapy. |
Experimental Protocols
This compound Signaling Pathway
This compound acts as a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR) located on the surface of parathyroid gland cells.
Caption: this compound antagonizes the CaSR, leading to increased PTH secretion and a subsequent rise in blood calcium levels.
Experimental Workflow for Preclinical Safety and Efficacy Assessment of this compound in a Rat Model of Hypoparathyroidism
Methodology:
A study investigating the efficacy of this compound utilized rat models of postsurgical hypoparathyroidism[2].
-
Animal Model: 10-week-old female Wistar rats were used. Two models of postsurgical hypoparathyroidism were created: hemi-parathyroidectomy and total parathyroidectomy with autotransplantation[2].
-
Drug Administration: this compound or a vehicle was administered orally for a period of 2 to 3 weeks. In the hemi-parathyroidectomy model, doses of 5 and 10 mg/kg were used for 2 weeks. In the total parathyroidectomy with autotransplantation model, a 10 mg/kg dose was administered for 3 weeks[2].
-
Sample Collection and Analysis: Serum levels of PTH, calcium, and phosphorus were measured. Urinary calcium excretion was also quantified. Following the treatment period, autotransplanted parathyroid tissues were collected for histological examination[2].
Caption: Workflow for evaluating this compound in a rat model of postsurgical hypoparathyroidism.
Discussion of Safety Profiles
The primary safety concern identified for This compound in early clinical development is its potential to cause a persistent, dose-related increase in serum calcium[1]. This effect was significant enough to be classified as "dose-limiting" and led to the early termination of a clinical trial in postmenopausal women. While the drug was also described as "well tolerated," the lack of detailed public data on other adverse events makes a comprehensive comparison challenging. The hypercalcemic effect is a direct consequence of its mechanism of action—prolonged stimulation of PTH release.
Conventional treatments with calcium and vitamin D are generally considered safe but require careful monitoring to avoid hypercalcemia and hypercalciuria, which can lead to renal complications such as kidney stones. The risk of these adverse events is influenced by the dosage and the individual patient's metabolic state.
Teriparatide , as a recombinant form of PTH, offers a more physiological approach to treating hypoparathyroidism. However, its safety profile includes a notable risk of hypercalcemia, as well as other side effects such as pain and nausea. The data from the FAERS database indicates a strong signal for increased calcium levels associated with teriparatide use[5][6].
References
- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astrazenecaclinicaltrials.com [astrazenecaclinicaltrials.com]
- 3. Real-world safety evaluation of atorvastatin: insights from the US FDA adverse event reporting system (FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Phase 3 Results Support ZIIHERA® as HER2-Targeted Therapy-of-Choice and Combination with TEVIMBRA® and Chemotherapy as New Standard of Care in First-Line HER2-Positive Locally Advanced or Metastatic Gastroesophageal Adenocarcinoma [pressreleasehub.pa.media]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. naaf.org [naaf.org]
AXT-914 Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published research findings for AXT-914, an investigational calcilytic agent. The data presented here is intended to offer an objective comparison with an established therapy, teriparatide (Forteo®), supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
This compound and teriparatide both aim to increase parathyroid hormone (PTH) levels, a key regulator of calcium and phosphate metabolism, which can stimulate bone formation. However, they achieve this through distinct mechanisms.
This compound , a calcilytic, acts as an antagonist to the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By blocking this receptor, this compound effectively tricks the parathyroid gland into perceiving low calcium levels, leading to an increased secretion of endogenous PTH.
Teriparatide , on the other hand, is a recombinant form of human parathyroid hormone (PTH(1-34)). It directly activates PTH receptors in bone and kidney, mimicking the effects of endogenous PTH.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early clinical studies of this compound in healthy volunteers and postmenopausal women, with comparative data for teriparatide where available.
Table 1: this compound Single and Multiple Ascending Dose Study in Healthy Volunteers
| Dosage | Peak PTH Concentration (pg/mL) | Time to Peak PTH (hours) |
| 4 mg (single dose) | ~100 | ~2 |
| 120 mg (single dose) | ~400 | ~2 |
| 60 mg (daily for 12 days) | Sustained transient elevations | Not specified |
| 120 mg (daily for 12 days) | Sustained transient elevations | Not specified |
Table 2: Comparative Efficacy of this compound and Teriparatide in Postmenopausal Women (4-week study)
| Treatment Group | Change in Bone Formation Biomarkers | Change in Total Serum Calcium |
| This compound (45 mg daily) | No significant change | +8.0% |
| This compound (60 mg daily) | No significant change | +10.7% |
| Teriparatide (20 µg daily) | Significant increase | +1.3% |
| Placebo | No significant change | +1.0% |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not fully available in the public domain. The following is a summary of the methodologies based on published abstracts.
This compound Study in Healthy Volunteers
-
Study Design: A single-center, randomized, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy male and female volunteers.
-
Intervention:
-
Single ascending doses of this compound (4 mg to 120 mg) or placebo.
-
Multiple doses of this compound (60 mg or 120 mg daily for 12 days) or placebo.
-
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected at various time points to measure plasma concentrations of this compound and serum concentrations of intact PTH and total calcium.
This compound and Teriparatide Study in Postmenopausal Women
-
Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week, parallel-group study.
-
Participants: Healthy postmenopausal women.
-
Intervention:
-
This compound (45 mg or 60 mg, orally, once daily).
-
Teriparatide (20 µg, subcutaneous injection, once daily).
-
Placebo.
-
-
Efficacy Assessments: Changes from baseline in circulating bone formation and resorption biomarkers.
-
Safety Assessments: Monitoring of adverse events and changes in serum and urine biochemistry, including total serum calcium.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and teriparatide, and the general workflow of the clinical trials.
This compound Mechanism of Action
Teriparatide Mechanism of Action
Clinical Trial Workflow
Safety Operating Guide
Proper Disposal Procedures for AXT-914: Essential Safety and Logistical Information
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for a compound uniquely identified as "AXT-914" is not publicly available through standard chemical and safety databases. The information provided herein is based on general best practices for the disposal of research-grade chemicals where specific handling instructions are not known. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. This document should be used as a supplementary resource and not as a replacement for a manufacturer-provided SDS or institutional protocols.
Immediate Safety and Handling Recommendations
Due to the lack of specific toxicity and reactivity data, this compound should be handled with caution. Assume the compound is hazardous and take appropriate protective measures.
| Personal Protective Equipment (PPE) | Handling Procedures |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
In the absence of a specific SDS, the primary goal is to manage this compound waste in a manner that ensures safety and regulatory compliance.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unknown chemical reactions. This includes solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that is grossly contaminated.
-
Use a Designated Hazardous Waste Container:
-
Select a container that is chemically compatible with quinazolinone derivatives and any solvents used. A high-density polyethylene (HDPE) or glass container is generally appropriate.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Properly Label the Waste Container: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and if known, the IUPAC name: "1-((4-bromophenyl)methyl)-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy)quinazolin-2(1H)-one".
-
An indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
The date the waste was first added to the container.
-
-
Store Waste Appropriately:
-
Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all available information about this compound.
-
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
As no experimental data regarding the disposal or degradation of this compound was found, no experimental protocols can be provided. The recommended procedure is to transfer the waste to a licensed hazardous waste disposal company via your institution's EHS department.
Signaling Pathways
Information regarding the biological signaling pathways of this compound is not relevant to its proper chemical disposal and was not found in the context of safety and handling documentation. Therefore, no signaling pathway diagrams are included.
This guidance is intended to provide a framework for the safe handling and disposal of this compound in the absence of specific manufacturer data. Always prioritize the protocols and requirements of your institution's Environmental Health and Safety department.
Essential Safety and Operational Guidance for Handling AXT-914
Disclaimer: No specific Safety Data Sheet (SDS) for AXT-914 is publicly available. The following guidance is based on an analysis of its chemical structure: a substituted quinazolinone core, a brominated aromatic ring, and a propargyl ether group. This compound should be handled as a compound with unknown toxicity, and the following recommendations represent the minimum safety precautions.
This compound is a complex organic molecule with the IUPAC name 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one[1]. Due to the absence of specific safety data, a conservative approach to handling is imperative. The structural components suggest potential hazards including, but not limited to, toxicity if ingested, irritation to the skin and eyes, and potential for hazardous decomposition under fire conditions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its structural motifs.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and unforeseen reactions. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and full-length pants | Prevents skin contact with the potentially hazardous compound. |
| Respiratory | A certified fume hood or a respirator with an appropriate organic vapor cartridge | Minimizes inhalation of any potential vapors or aerosols. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Experimental Workflow and Handling
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and glassware, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All waste must be disposed of through a certified hazardous waste management service, in accordance with local, state, and federal regulations.
Inferred Hazard Analysis
The following table summarizes the potential hazards inferred from the structural components of this compound.
| Structural Component | Potential Hazards |
| Quinazolinone Core | May be harmful if swallowed[2]. Some quinazolinone derivatives have shown biological activity, suggesting potential toxicity[3]. |
| Brominated Aromatic Ring | Brominated compounds can release toxic and corrosive fumes (such as hydrogen bromide) upon combustion[4][5]. Bromine itself is a strong oxidizer and can cause severe irritation[6][7]. |
| Propargyl Ether Group | Propargyl ethers can be flammable and may form explosive peroxides upon storage, especially in the presence of air and light. They can also pose an explosion risk if heated under confinement[8][9]. |
Given these potential risks, it is crucial to avoid creating dust or aerosols, prevent contact with skin and eyes, and work in a well-ventilated area at all times. In case of a spill, evacuate the area, and if safe to do so, absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal. Always have an appropriate fire extinguisher readily available.
References
- 1. AXT914 | C27H23BrN2O2 | CID 59259095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 7. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
